Product packaging for 4,6,7-Trimethoxy-5-methylcoumarin(Cat. No.:CAS No. 62615-63-8)

4,6,7-Trimethoxy-5-methylcoumarin

Cat. No.: B561740
CAS No.: 62615-63-8
M. Wt: 250.25
InChI Key: LCAADQKZOBZHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6,7-Trimethoxy-5-methylcoumarin is a natural product found in Clematis delavayi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O5 B561740 4,6,7-Trimethoxy-5-methylcoumarin CAS No. 62615-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,7-trimethoxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-7-12-8(15-2)6-11(14)18-9(12)5-10(16-3)13(7)17-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAADQKZOBZHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1OC)OC)OC(=O)C=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,6,7-Trimethoxy-5-methylcoumarin: A Technical Guide to its Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative that has been isolated from Viola yedoensis Makino, a plant with a history of use in traditional medicine.[1][2][3] Coumarins as a class are well-recognized for their diverse pharmacological properties, including antibacterial, anti-inflammatory, antioxidant, and anticoagulant activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and known biological activities of this compound and structurally related compounds. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its potential as a therapeutic agent.

Synthesis of this compound

Proposed Synthetic Pathway via Pechmann Condensation

The proposed synthesis involves the acid-catalyzed reaction of a substituted phenol, 2,3,4-trimethoxy-6-methylphenol (B1589905), with ethyl acetoacetate (B1235776).

Reaction Scheme:

G compound1 2,3,4-trimethoxy-6-methylphenol plus + compound1->plus compound2 Ethyl Acetoacetate arrow H+ catalyst (e.g., H2SO4) compound2->arrow plus->compound2 product This compound arrow->product

Caption: Proposed Pechmann condensation for the synthesis of this compound.

Experimental Protocol: A General Method for Pechmann Condensation

This protocol is a general procedure adapted from established methods for the Pechmann condensation and would require optimization for the specific synthesis of this compound.[4][5]

Materials:

  • 2,3,4-trimethoxy-6-methylphenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst

  • Ethanol

  • Ice

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve 2,3,4-trimethoxy-6-methylphenol in a minimal amount of a suitable solvent.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid dropwise with constant stirring, ensuring the temperature remains low.

  • After the addition of the acid, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).

  • Pour the reaction mixture into a beaker of crushed ice and water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Characterization:

The structure and purity of the synthesized compound should be confirmed using modern analytical techniques:

  • Melting Point: To determine the melting point and compare it with literature values if available.

  • Thin-Layer Chromatography (TLC): To assess the purity of the compound.

  • Spectroscopic Methods:

    • FT-IR: To identify characteristic functional groups.

    • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure.

    • Mass Spectrometry: To determine the molecular weight.

Biological Activity

While specific biological activity data for this compound is limited, the compound is isolated from Viola yedoensis, a plant known for its diverse pharmacological effects.[1][2][3] The biological activities of the whole plant extract and other isolated coumarins provide insights into the potential therapeutic properties of this compound.

Antibacterial Activity

Coumarins isolated from Viola yedoensis have demonstrated broad-spectrum antibacterial activity.[1][6] Studies have shown that these compounds are active against various pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.

Table 1: Antibacterial Activity of Coumarins from Viola yedoensis

CompoundTest OrganismMIC (g/L)MBC (g/L)Reference
AesculetinStreptococcus aureus0.031 - 0.3130.313 - 0.625[1][6]
AesculetinS. agalactiae0.031 - 0.3130.313 - 0.625[1][6]
AesculetinS. uberis0.031 - 0.3130.313 - 0.625[1][6]
AesculetinS. dysgalactiae0.031 - 0.3130.313 - 0.625[1][6]
AesculetinE. coli0.031 - 0.3130.313 - 0.625[1][6]
AesculetinSalmonella0.031 - 0.3130.313 - 0.625[1][6]
6,7-dimethoxycoumarinVarious BacteriaNot specifiedNot specified[6]
ScopoletinVarious BacteriaNot specifiedNot specified[6]
Anti-inflammatory Activity

Extracts of Viola yedoensis have shown significant anti-inflammatory effects.[3][7] A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Viola yedoensis Extract

Extract/CompoundCell LineAssayIC₅₀Reference
Viola yedoensis ExtractRAW 264.7NO InhibitionNot specified, but demonstrated[7]
Antioxidant Activity

Coumarins are known for their antioxidant properties, which are often evaluated by their ability to scavenge free radicals.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine antioxidant capacity.

Table 3: Antioxidant Activity of Structurally Related Coumarins (Illustrative)

CompoundAssayIC₅₀ (µM)Reference
7,8-dihydroxy-4-methylcoumarinDPPH Radical Scavenging-[9]
Esculetin (6,7-dihydroxycoumarin)DPPH Radical Scavenging-[9]

Note: Specific IC₅₀ values for this compound are not available in the reviewed literature. The table illustrates the type of data that would be generated.

Cytotoxicity

Evaluating the cytotoxic potential of a compound is crucial for drug development. The MTT assay is a standard colorimetric assay for assessing cell viability.

Table 4: Cytotoxicity of Structurally Related Coumarins (Illustrative)

CompoundCell LineAssayIC₅₀ (µM)Reference
5-methoxy-6,7-methylenedioxycoumarinU138-MG (glioma)-34.6[10]
5-methoxy-6,7-methylenedioxycoumarinC6 (glioma)-31.6[10]
LaSOM 79 (a 4-methylcoumarin)T24 (bladder cancer)-~20[10]

Note: Specific IC₅₀ values for this compound are not available in the reviewed literature. The table illustrates the type of data that would be generated.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound have not been elucidated, other coumarin derivatives have been shown to exert their biological effects through the modulation of key cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12] The MAPK pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK 4_6_7_T_5_MC This compound (Hypothesized Target) MEK->4_6_7_T_5_MC Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Modulation

Caption: A potential signaling pathway (MAPK) that may be modulated by this compound.

Experimental Protocols

Antibacterial Activity Assay: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

G Start Start Prepare_Serial_Dilutions Prepare serial dilutions of This compound in a 96-well plate Start->Prepare_Serial_Dilutions Inoculate_with_Bacteria Inoculate wells with a standardized bacterial suspension Prepare_Serial_Dilutions->Inoculate_with_Bacteria Incubate Incubate at 37°C for 18-24 hours Inoculate_with_Bacteria->Incubate Read_Results Visually assess for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End G Seed_Cells Seed cells in a 96-well plate and allow to adhere Treat_with_Compound Treat cells with various concentrations of This compound Seed_Cells->Treat_with_Compound Incubate Incubate for 24-72 hours Treat_with_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Solubilize_Formazan Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure absorbance at ~570 nm Solubilize_Formazan->Measure_Absorbance Calculate_Viability Calculate cell viability relative to untreated control Measure_Absorbance->Calculate_Viability

References

An In-depth Technical Guide on the Spectroscopic Analysis of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,6,7-Trimethoxy-5-methylcoumarin, a naturally occurring coumarin (B35378) derivative. While this compound has been identified as a constituent of the plant Viola yedonensis Makino, detailed public access to its complete spectroscopic data is limited. This guide, therefore, outlines the expected spectroscopic characteristics based on the known properties of coumarins and provides standardized experimental protocols for obtaining the necessary data for its structural elucidation and characterization.

Introduction

This compound belongs to the coumarin class of benzopyrone compounds, which are widely recognized for their significant and diverse biological activities. The substitution pattern of methoxy (B1213986) and methyl groups on the coumarin framework is crucial in determining its physicochemical properties and potential therapeutic applications. Accurate spectroscopic analysis is the cornerstone of its structural confirmation and purity assessment, which are critical for any research and development endeavor.

Spectroscopic Data Analysis

A thorough analysis using various spectroscopic techniques is essential for the unambiguous identification of this compound. The following sections detail the expected data from each key spectroscopic method.

Data Presentation

Due to the absence of specific experimental data in publicly available literature for this compound, the following tables are presented as templates. Researchers who have successfully isolated or synthesized this compound can use these tables to systematically record and compare their findings. For illustrative purposes, typical chemical shift ranges and absorption frequencies for related coumarin structures are included.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.0 - 6.5d~9.5
H-47.5 - 8.0d~9.5
H-86.5 - 7.0s-
5-CH₃2.2 - 2.5s-
4-OCH₃3.8 - 4.0s-
6-OCH₃3.8 - 4.0s-
7-OCH₃3.8 - 4.0s-

Solvent: CDCl₃ or DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon AssignmentChemical Shift (δ) ppm
C-2 (C=O)160 - 162
C-3110 - 115
C-4140 - 145
C-4a110 - 115
C-5145 - 150
C-6150 - 155
C-7155 - 160
C-895 - 105
C-8a150 - 155
5-CH₃8 - 12
4-OCH₃55 - 60
6-OCH₃55 - 60
7-OCH₃55 - 60

Solvent: CDCl₃ or DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1720StrongC=O (Lactone)
1620 - 1580Medium-StrongC=C (Aromatic and Pyrone ring)
~1270StrongC-O (Aryl ether)
2950 - 2850MediumC-H (Aliphatic)

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data (Predicted)

m/zInterpretation
250.08[M]⁺ (Molecular Ion)
235.06[M - CH₃]⁺
222.05[M - CO]⁺
207.03[M - CO - CH₃]⁺

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI)

Table 5: UV-Visible Spectroscopic Data (Predicted)

λmax (nm)Solvent
~260, ~350Ethanol (B145695) or Methanol (B129727)

Note: Coumarins typically exhibit two major absorption bands.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton signals, their multiplicities, and coupling constants.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons for unambiguous structural assignment.

3.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the molecule.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or injection into the mass spectrometer.

  • Data Acquisition:

    • Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • The high-resolution data will provide the accurate mass, which can be used to determine the elemental formula.

3.4 UV-Visible (UV-Vis) Spectroscopy

  • Objective: To study the electronic transitions within the molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading below 1.5.

  • Data Acquisition: Record the absorption spectrum against a solvent blank over a wavelength range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Isolation or Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

The Enigmatic Coumarin: A Technical Guide to the Natural Sources and Isolation of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 4,6,7-Trimethoxy-5-methylcoumarin, a potentially bioactive natural product. While its full pharmacological profile is still under investigation, its structural similarity to other anti-inflammatory coumarins suggests significant therapeutic potential. This document details a generalized isolation protocol from its known natural source, Viola yedonensis Makino, and presents expected spectroscopic data based on closely related analogs. Furthermore, it explores the likely anti-inflammatory mechanism of action through the modulation of the NF-κB and MAPK signaling pathways, providing a foundation for future research and drug development endeavors.

Natural Occurrence

The primary documented natural source of this compound is the perennial herb Viola yedonensis Makino, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] While other coumarins are abundant in the Viola genus, this specific substituted coumarin (B35378) has been identified in this species.

Table 1: Natural Source of this compound

Plant SpeciesFamilyPlant Part
Viola yedonensis MakinoViolaceaeWhole Plant

Generalized Isolation Protocol

Experimental Workflow

Isolation_Workflow plant_material Dried and Powdered Viola yedonensis Plant Material extraction Maceration with Methanol (B129727) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate (B1210297), Water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction Collect Ethyl Acetate Layer column_chromatography Silica (B1680970) Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc Monitor Fractions pure_compound Purified 4,6,7-Trimethoxy- 5-methylcoumarin tlc->pure_compound Combine Pure Fractions & Evaporate

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodology
  • Plant Material Preparation: The whole plant of Viola yedonensis is collected, air-dried in the shade, and ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for 72 hours. The process is repeated three times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the coumarins, is collected.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm and 366 nm).

  • Purification: Fractions showing a spot corresponding to the expected Rf value of the target compound are combined and concentrated. Further purification can be achieved by recrystallization or preparative HPLC to obtain the pure this compound.

Table 2: Expected Quantitative Data (Illustrative)

ParameterExpected ValueNotes
Yield 0.01 - 0.1% (from dried plant material)Highly dependent on plant source, collection time, and extraction efficiency.
Purity >95% (after final purification)As determined by HPLC and NMR.

Structural Elucidation Data

Complete, experimentally verified spectroscopic data for this compound is not currently published. The following tables provide expected ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns based on the analysis of structurally similar coumarins.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
2~160-
3~112~6.2 (d, J=9.5 Hz)
4~145~7.8 (d, J=9.5 Hz)
4a~110-
5~140-
5-CH₃~10~2.3 (s)
6~150-
6-OCH₃~61~3.9 (s)
7~155-
7-OCH₃~56~3.9 (s)
8~95~6.5 (s)
8a~152-
4-OCH₃~56~4.0 (s)

Table 4: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular Formula C₁₄H₁₄O₅
Molecular Weight 262.26 g/mol
Mass Spectrum (ESI-MS) [M+H]⁺ at m/z 263.08
Key Fragmentation Ions Loss of CH₃ (m/z 248), Loss of CO (m/z 235), and subsequent fragmentations of the coumarin core.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound have not been extensively studied, many structurally related coumarins exhibit potent anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB_p65_p50 Release Target_Compound 4,6,7-Trimethoxy- 5-methylcoumarin Target_Compound->MAPK_pathway Inhibition Target_Compound->IKK Inhibition DNA DNA NFkB_translocation->DNA AP1->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Experimental Protocols for Anti-Inflammatory Assays

To validate the presumed anti-inflammatory activity, the following in vitro assays are recommended:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cytotoxicity Assay: The effect of this compound on cell viability is assessed using the MTT assay.

  • Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. NO production in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available ELISA kits.

  • Western Blot Analysis: To determine the effect on the NF-κB and MAPK pathways, cells are treated with the compound and LPS. Cell lysates are then subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of p38, ERK, JNK, and IκBα, as well as the expression levels of iNOS and COX-2.

Conclusion

This compound, a constituent of Viola yedonensis, represents a promising lead compound for the development of novel anti-inflammatory agents. While detailed isolation and characterization data remain to be fully elucidated, this technical guide provides a robust framework for its procurement from natural sources and a clear direction for the investigation of its biological activities. Further research is warranted to isolate this compound in sufficient quantities for comprehensive pharmacological evaluation and to confirm its modulatory effects on the NF-κB and MAPK signaling pathways.

References

The Enigmatic Mechanisms of 4,6,7-Trimethoxy-5-methylcoumarin: A Technical Guide to Its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative isolated from the plant Viola yedoensis.[1][2] Coumarins, a diverse class of benzopyrone compounds, are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6] While direct and extensive research on the specific mechanisms of action of this compound is limited, this technical guide consolidates the current understanding of structurally related coumarin derivatives to infer its potential biological activities and molecular targets. This document aims to provide a foundational resource for researchers and professionals in drug development, highlighting potential avenues for future investigation into this promising natural product.

Viola yedoensis, the source of this compound, has a long history in traditional medicine for treating inflammatory conditions.[7][8][9] Modern studies on extracts of this plant have demonstrated anti-inflammatory, anti-viral, and anti-tumor properties, further suggesting the therapeutic potential of its constituents.[1][2] This guide will delve into the likely signaling pathways and cellular processes that this compound may modulate, based on the established mechanisms of other methoxy-methylcoumarin analogs.

Potential Mechanisms of Action

Based on the activities of structurally similar coumarins, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, cancer progression, and neurodegeneration.

Anti-inflammatory Effects

Coumarin derivatives are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory signaling cascades.[10][11][12][13][14] The primary mechanisms likely involve the suppression of the NF-κB and MAPK signaling pathways.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Many coumarins have been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.[11][14][15][16]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK, JNK, and p38, is another critical regulator of inflammation. Coumarins can modulate the phosphorylation of these kinases, leading to a downstream reduction in inflammatory responses.[8][15][16]

G Potential Anti-inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus e.g., LPS IKK IKK Stimulus->IKK MAPK_Kinases MAPK Kinases (ERK, JNK, p38) Stimulus->MAPK_Kinases IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) NF-κB->Pro-inflammatory_Genes translocates to nucleus and induces MAPK_Kinases->Pro-inflammatory_Genes activates Inflammation Inflammation Pro-inflammatory_Genes->Inflammation Compound 4,6,7-Trimethoxy- 5-methylcoumarin Compound->IKK Inhibition Compound->MAPK_Kinases Inhibition

Potential anti-inflammatory signaling pathways modulated by this compound.
Anticancer Effects

The anticancer activity of coumarins is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[3][4][17] The PI3K/Akt/mTOR pathway is a frequently implicated target.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Coumarin derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][18]

G Potential Anticancer Mechanism of this compound Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4,6,7-Trimethoxy- 5-methylcoumarin Compound->PI3K Inhibition Compound->Akt Inhibition

Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Neuroprotective Effects

Several coumarin derivatives have demonstrated neuroprotective properties, potentially through the activation of pro-survival signaling pathways and the reduction of oxidative stress and neuroinflammation.[5][6][19][20][21]

  • TRKB-CREB-BDNF Pathway: The Tropomyosin receptor kinase B (TRKB) is the receptor for Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin for neuronal survival, differentiation, and synaptic plasticity. Activation of the TRKB-CREB-BDNF pathway is a potential mechanism for the neuroprotective effects of some coumarins.[19][20]

G Potential Neuroprotective Mechanism of this compound Compound 4,6,7-Trimethoxy- 5-methylcoumarin TRKB TRKB Receptor Compound->TRKB activates ERK ERK TRKB->ERK PI3K_Akt PI3K/Akt TRKB->PI3K_Akt CREB CREB ERK->CREB phosphorylates PI3K_Akt->CREB phosphorylates BDNF BDNF Expression CREB->BDNF induces Neuronal_Survival Neuronal Survival & Neurite Outgrowth BDNF->Neuronal_Survival promotes

Potential activation of the TRKB-CREB-BDNF neuroprotective pathway.

Quantitative Data on Related Coumarin Derivatives

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

CompoundAssayCell Line/ModelIC50 / Effect
4-Hydroxy-7-methoxycoumarinNO ProductionLPS-stimulated RAW264.7 cellsSignificant reduction at 0.3-1.2 mM
4-Hydroxy-7-methoxycoumarinPGE2 ProductionLPS-stimulated RAW264.7 cellsSignificant reduction at 0.3-1.2 mM
ScopoletinPGE2 and TNF-α productionMouse modelInhibitory activity
FraxetinIL-1β-induced inflammationRat chondrocytesSuppression via TLR4/MyD88/NF-κB pathway

Table 2: Anticancer Activity of Coumarin Derivatives

CompoundCancer TypeCell LineIC50
Coumarin-benzimidazole hybridsBreast CancerMCF-7Not specified
Fluorinated coumarin scaffoldsBreast CancerMCF-77.90 µg/mL
Triphenylethylene-coumarin hybridsCervical, Lung, Leukemia, BreastHeLa, A549, K562, MCF-7Significant proliferation inhibition

Table 3: Neuroprotective Activity of Coumarin Derivatives

CompoundModelEffect
LMDS-1/2 (Coumarin derivatives)ΔK280 tauRD-DsRed SH-SY5Y cellsReduced tau aggregation and caspase activity
AurapteneMouse models of brain disordersAnti-inflammatory and neuroprotective effects

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted to investigate the mechanism of action of this compound.

In Vitro Anti-inflammatory Assay: LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

G Workflow for In Vitro Anti-inflammatory Assay Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Pre-treat with Compound Seeding->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Data_Analysis Analyze Data Griess_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for assessing anti-inflammatory activity.
In Vitro Anticancer Assay: MTT Cell Viability Assay

This assay determines the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Workflow for MTT Cell Viability Assay Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with Compound Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Experimental workflow for assessing anticancer activity.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be fully elucidated, the extensive research on related coumarin derivatives provides a strong foundation for predicting its potential biological activities. It is highly probable that this compound possesses anti-inflammatory, anticancer, and neuroprotective properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR.

Future research should focus on validating these predicted mechanisms through rigorous in vitro and in vivo studies. This would involve:

  • Isolation and Characterization: Ensuring a pure and well-characterized supply of this compound for biological testing.

  • In Vitro Screening: A comprehensive screening of its effects on a panel of cancer cell lines and in various inflammatory and neurodegenerative cell models.

  • Mechanism of Action Studies: Detailed investigation of its effects on the specific signaling pathways outlined in this guide using techniques such as Western blotting, qPCR, and reporter gene assays.

  • In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of inflammation, cancer, and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

The exploration of this compound represents a promising frontier in the discovery of novel therapeutic agents from natural sources. This technical guide serves as a roadmap for researchers to unlock the full potential of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6,7-trimethoxy-5-methylcoumarin and its derivatives and analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the broad pharmacological activities exhibited by the coumarin (B35378) scaffold. This document details synthetic methodologies, presents key quantitative data for easy comparison, and outlines experimental protocols for the synthesis of these valuable compounds.

Core Synthesis Strategy: The Pechmann Condensation

The most prevalent and efficient method for the synthesis of the coumarin core is the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of this compound, the key starting materials are a suitably substituted phenol, specifically 2,3,5-trimethoxy-6-methylphenol, and an ethyl acetoacetate (B1235776) derivative.

Proposed Synthesis of the Phenolic Precursor

While the direct synthesis of 2,3,5-trimethoxy-6-methylphenol is not extensively documented, a plausible route can be adapted from methodologies for similar polysubstituted phenols. A potential synthetic approach could involve the multi-step functionalization of a simpler phenol or quinone precursor, employing sequential methylation and formylation/reduction or other C-alkylation strategies.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of coumarin derivatives, which can be adapted for the synthesis of this compound and its analogs.

General Procedure for Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis. Below is a general protocol that can be adapted for various substituted phenols and β-ketoesters.

Materials:

  • Substituted Phenol (e.g., 2,3,5-trimethoxy-6-methylphenol) (1 equivalent)

  • Ethyl acetoacetate (1-1.2 equivalents)

  • Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, or other Lewis acids)

  • Solvent (optional, e.g., ethanol (B145695), or solvent-free conditions)

Procedure:

  • To a stirred mixture of the substituted phenol and ethyl acetoacetate, slowly add the acid catalyst. The reaction can be conducted at room temperature or with gentle heating.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water to remove the acid catalyst, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.

Example Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol details the synthesis of a structurally related and widely studied coumarin.

Materials:

  • Resorcinol (B1680541) (10 g, 0.091 mol)

  • Ethyl acetoacetate (11.8 g, 0.091 mol)

  • Concentrated Sulfuric Acid (50 mL)

Procedure:

  • A mixture of resorcinol and ethyl acetoacetate is stirred in a flask.

  • Concentrated sulfuric acid is added slowly while cooling the flask in an ice bath.

  • The mixture is stirred at room temperature for 18-24 hours.

  • The resulting deep red solution is poured into a mixture of crushed ice and water.

  • The precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from 50% aqueous ethanol to give colorless crystals of 7-hydroxy-4-methylcoumarin.

Quantitative Data: Biological Activity

The following tables summarize the cytotoxic activities of various methoxy- and hydroxy-substituted 4-methylcoumarin (B1582148) derivatives against several human cancer cell lines, providing valuable structure-activity relationship (SAR) insights.

Table 1: Cytotoxicity of Dihydroxy-4-methylcoumarin (DHMC) Derivatives [1][2]

CompoundSubstituentsCancer Cell LineIC₅₀ (µM)
1 7,8-dihydroxy, 3-n-propylK562>100
2 7,8-dihydroxy, 3-n-butylK56265.2
3 7,8-dihydroxy, 3-n-hexylK56252.1
4 7,8-dihydroxy, 3-n-decylK56242.4
4 7,8-dihydroxy, 3-n-decylLS18025.2
4 7,8-dihydroxy, 3-n-decylMCF-725.1

Table 2: Cytotoxicity of Diacetoxy-4-methylcoumarin (DAMC) and Other Derivatives [1][2]

CompoundSubstituentsCancer Cell LineIC₅₀ (µM)
5 7,8-diacetoxy, 3-ethoxycarbonylmethylK56268.3
6 7,8-diacetoxy, 3-ethoxycarbonylethylK56255.8
7 6-bromo-4-bromomethyl-7-hydroxyK56245.8
7 6-bromo-4-bromomethyl-7-hydroxyLS18032.7
7 6-bromo-4-bromomethyl-7-hydroxyMCF-739.5

Signaling Pathways and Experimental Workflows

The biological activity of coumarin derivatives is often attributed to their interaction with key cellular signaling pathways involved in cancer progression.

G cluster_0 Pechmann Condensation Workflow Phenol Substituted Phenol Reaction Condensation Reaction Phenol->Reaction Ketoester β-Ketoester Ketoester->Reaction Acid Acid Catalyst Acid->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Coumarin Pure Coumarin Derivative Purification->Coumarin

Pechmann Condensation Workflow

Many coumarin derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a key regulator of these processes and is often dysregulated in cancer.

G cluster_1 Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits Coumarin Coumarin Derivatives Coumarin->PI3K inhibit Coumarin->Akt inhibit Coumarin->Apoptosis promotes

References

Physical and chemical properties of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6,7-Trimethoxy-5-methylcoumarin is a natural product belonging to the coumarin (B35378) class of compounds. Coumarins are a significant group of benzopyrone-based phytochemicals widely distributed in the plant kingdom and known for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with available information on its synthesis, isolation, and potential biological activities, drawing parallels from closely related coumarin derivatives.

Physicochemical Properties

This compound is a yellow, powdered solid. While a specific melting point has not been definitively reported in the available literature, it is known to be soluble in a range of organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 62615-63-8[2]
Molecular Formula C₁₃H₁₄O₅[2]
Molecular Weight 250.25 g/mol [2]
Appearance Yellow Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Natural Source Viola yedonensis Makino[3]

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of a trimethoxy-methylcoumarin would be expected to show singlets for the three methoxy (B1213986) groups (typically in the range of δ 3.8-4.0 ppm) and the methyl group (around δ 2.2-2.5 ppm). Aromatic protons would appear in the downfield region (δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the lactone ring (around δ 160 ppm), carbons of the aromatic ring and the double bond in the pyrone ring (δ 100-160 ppm), and the carbons of the methoxy and methyl groups (upfield region).

3.2. Infrared (IR) Spectroscopy

The IR spectrum of a coumarin derivative typically displays a strong absorption band for the lactone carbonyl group (C=O) in the region of 1700-1750 cm⁻¹. Other characteristic bands would include those for C=C stretching of the aromatic and pyrone rings, and C-O stretching of the ether groups.

3.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 250.25). Fragmentation patterns of coumarins often involve the loss of CO from the lactone ring.

Experimental Protocols

While a specific protocol for this compound is not available, general methods for the synthesis and isolation of coumarins can be adapted.

4.1. Synthesis: Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[2][4][5][6][7][8] To synthesize this compound, a plausible approach would involve the condensation of 3,4,5-trimethoxytoluene (B53474) (not a commercially common starting material) with a suitable β-ketoester under acidic conditions.

Conceptual Experimental Workflow for Pechmann Condensation:

Conceptual Workflow: Pechmann Condensation start Start: Combine Phenol and β-ketoester acid Add Acid Catalyst (e.g., H₂SO₄) start->acid heat Heat Reaction Mixture acid->heat monitor Monitor Reaction (TLC) heat->monitor quench Quench with Ice Water monitor->quench precipitate Collect Precipitate quench->precipitate wash Wash with Water precipitate->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize product Obtain Pure Coumarin Product recrystallize->product

Caption: Pechmann condensation workflow for coumarin synthesis.

4.2. Isolation from Viola yedonensis

This compound has been identified as a natural product in Viola yedonensis Makino.[3] The general procedure for isolating coumarins from plant material involves extraction with organic solvents followed by chromatographic separation.

Conceptual Experimental Workflow for Isolation:

Conceptual Workflow: Isolation from Plant Material start Start: Dried and Powdered Plant Material extract Solvent Extraction (e.g., Ethanol, Ethyl Acetate) start->extract concentrate Concentrate the Crude Extract extract->concentrate partition Solvent-Solvent Partitioning concentrate->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Collect and Analyze Fractions (TLC) chromatography->fractions purify Further Purification (e.g., HPLC) fractions->purify isolate Isolate Pure Compound purify->isolate

Caption: General workflow for isolating natural products.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of this compound is limited. However, the broader class of coumarins is well-documented to possess a range of pharmacological properties, including anti-inflammatory and anticancer effects. The activity of this specific compound can be hypothesized based on the known effects of structurally similar coumarin derivatives.

5.1. Anti-inflammatory Activity

Many coumarin derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[6][9][10][11][12][13][14][15][16][17][18]

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Some coumarins have been shown to inhibit NF-κB activation.[6][10][11][12][14][17]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in inflammation. Coumarins have been reported to modulate MAPK signaling, thereby reducing the production of inflammatory mediators.[6][9][10][13][14][17][18][19][20]

Hypothesized Anti-inflammatory Signaling Cascade:

Hypothesized Anti-inflammatory Action of Coumarins stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb coumarin Coumarin Derivative coumarin->mapk Inhibits coumarin->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines mediators Inflammatory Mediators (iNOS, COX-2) mapk->mediators nfkb->cytokines nfkb->mediators

Caption: Potential anti-inflammatory mechanism of coumarins.

5.2. Anticancer Activity

Numerous coumarin derivatives have been investigated for their potential as anticancer agents.[18][21][22][23] Their mechanisms of action are diverse and can involve the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Its dysregulation is common in many cancers. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[24][25][26][27][28][29][30][31]

Hypothesized Anticancer Signaling Cascade:

Hypothesized Anticancer Action of Coumarins growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibits coumarin Coumarin Derivative coumarin->pi3k Inhibits coumarin->akt Inhibits

Caption: Potential anticancer mechanism of coumarins.

Table 2: Potential Biological Activities of Coumarin Derivatives

ActivityCell Lines Studied (Examples for related compounds)IC₅₀ Values (Examples for related compounds)Potential Signaling Pathways
Anti-inflammatory RAW 264.7 macrophagesVaries depending on the derivativeNF-κB, MAPK
Anticancer A549 (lung), CRL 1548 (liver), MCF-7 (breast)Varies widely from µM to nM rangePI3K/Akt

Note: The IC₅₀ values are highly dependent on the specific coumarin derivative and the cell line being tested.[10][16][25][28][32]

Conclusion

This compound is a naturally occurring coumarin with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound is currently limited, its structural similarity to other biologically active coumarins suggests that it may possess valuable pharmacological properties, particularly anti-inflammatory and anticancer activities. Further research is warranted to fully elucidate its physicochemical characteristics, develop efficient synthesis and isolation protocols, and comprehensively evaluate its biological effects and underlying mechanisms of action. This will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.

References

In-depth Technical Guide: 4,6,7-Trimethoxy-5-methylcoumarin (CAS 62615-63-8)

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of in-depth technical information regarding 4,6,7-Trimethoxy-5-methylcoumarin (CAS 62615-63-8). While the compound has been identified in natural sources and is commercially available, detailed experimental protocols for its synthesis, specific quantitative biological activity data, and elucidated mechanisms of action are not sufficiently documented in the accessible literature to fulfill the requirements of a comprehensive technical guide with detailed experimental protocols and signaling pathway diagrams as requested.

This document serves to summarize the currently available information and highlight the areas where further research is needed to fully characterize this compound.

Core Compound Information

This compound is a natural product belonging to the coumarin (B35378) class of compounds. Coumarins are a well-established group of secondary metabolites known for their diverse pharmacological activities.

PropertyValueSource
CAS Number 62615-63-8N/A
Molecular Formula C₁₃H₁₄O₅N/A
Molecular Weight 250.25 g/mol N/A
Natural Sources Pulsatilla chinensis, Viola yedonensis Makino[1][2]

Physicochemical and Spectral Data

Data TypeInformation
Appearance Not specified in available literature.
Solubility Not specified in available literature.
NMR, IR, Mass Spectrometry Detailed spectral data and assignments are not available in the reviewed literature.

Synthesis

While general methods for coumarin synthesis, such as the Pechmann condensation, are well-documented, a specific, detailed, and validated experimental protocol for the synthesis of this compound could not be located in the scientific literature. The synthesis would likely involve the condensation of a suitably substituted phenol (B47542) with a β-ketoester.

Conceptual Synthetic Workflow:

A plausible, though unconfirmed, synthetic approach could involve a Pechmann condensation.

G phenol Substituted Phenol (e.g., 2,3,4-Trimethoxy-5-methylphenol) reaction Pechmann Condensation phenol->reaction ketoester β-Ketoester (e.g., Ethyl acetoacetate) ketoester->reaction acid Acid Catalyst (e.g., H₂SO₄, Lewis Acid) acid->reaction Catalysis product This compound reaction->product

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity

Extracts from plants known to contain this compound, such as Pulsatilla chinensis, have been reported to possess a range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral effects.[1] However, studies detailing the specific biological activities of the isolated this compound are lacking. There is no available quantitative data (e.g., IC₅₀ or MIC values) or detailed experimental protocols for biological assays performed on this specific compound.

Signaling Pathways and Mechanism of Action

Due to the absence of dedicated studies on the biological effects of this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate.

Areas for Future Research

The current state of knowledge on this compound presents numerous opportunities for further investigation. Key areas for future research include:

  • Development and optimization of a synthetic protocol: A detailed and validated synthesis method would enable broader access to the compound for research purposes.

  • Comprehensive spectral characterization: Full NMR, IR, and mass spectrometry analysis is required for unambiguous structural confirmation and as a reference for future studies.

  • In vitro and in vivo biological screening: A systematic evaluation of the compound's potential antitumor, anti-inflammatory, antimicrobial, and antiviral activities is warranted. This should include the determination of quantitative metrics such as IC₅₀ and MIC values.

  • Mechanism of action studies: Should biological activity be confirmed, further research into the underlying molecular mechanisms and identification of modulated signaling pathways will be crucial.

Conclusion

This compound is a naturally occurring coumarin with potential for further scientific investigation. However, the currently available technical data is insufficient to provide a comprehensive guide on its synthesis, biological activities, and mechanisms of action. The information presented here is based on the limited data from existing literature and serves as a call for further research to unlock the full potential of this compound. Researchers, scientists, and drug development professionals are encouraged to undertake studies to fill the existing knowledge gaps.

References

The Pharmacokinetic Profile of Trimethoxy Coumarins: A Technical Guide to Bioavailability and In Vivo Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of trimethoxy coumarin (B35378) compounds and related derivatives. By summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular interactions, this document serves as a critical resource for researchers engaged in the exploration and development of coumarin-based therapeutics.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of several notable coumarin compounds, providing a comparative snapshot of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Pharmacokinetic Parameters of Scoparone in Rats

Administration RouteDoseCmax (mg/L)AUC (mg*h/L)CL (L/h)Reference
OralNot Specified14.6781.151.23[1]
Oral (in Yin-Chen-Hao-Tang)1 g/kg0.018 ± 0.012 (µg/mL)--[2]
Oral (in Yin-Chen-Hao-Tang)3 g/kg0.132 ± 0.137 (µg/mL)--[2]

Table 2: Pharmacokinetic Parameters of Osthole (B1677514) in Rats

Administration RouteFormulationDose (OST)Cmax (µg/mL)AUC (0→t) (µg/mL*h)BioavailabilityReference
OralPure Osthole15 mg/kg--Poor[3][4]
OralCM Extract15 mg/kgSignificantly IncreasedSignificantly IncreasedEnhanced[4]
OralBSYZ Extract15 mg/kgSignificantly IncreasedSignificantly IncreasedDramatically Enhanced[4]

*CM: Cnidium monnieri; BSYZ: Bushen Yizhi prescription. The exact quantitative values for Cmax and AUC for pure osthole were not specified in the abstract but were significantly lower than in the extract formulations.

Table 3: Pharmacokinetic Parameters of Bergapten

SpeciesAdministration RouteBioavailabilityKey FeatureReference
Not SpecifiedOralHighCan cross the blood-brain barrier[5][6]

Table 4: Pharmacokinetic Parameters of Esculetin in Rats

Administration RouteDoseOral BioavailabilityHalf-life (h)Vd (L/kg)CL (L/h/kg)Reference
Intravenous10 mg/kg-2.08 ± 0.461.81 ± 0.521.27 ± 0.26[7][8]
Oral10 mg/kg19%---[7][8]

Table 5: Pharmacokinetic Parameters of Isopimpinellin in Rats

Administration RouteFormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)Reference
OralToddalia asiatica extract16.3 ± 3.50.6 ± 0.236.8 ± 7.12.5 ± 0.8[9]

Table 6: Pharmacokinetic Parameters of Daphnetin

PropertyValue/DescriptionReference
BioavailabilityPoor[10]
AbsorptionPassive diffusion through the intestine[10]
Half-life15 min[10]
MetabolismMetabolized by CYP3A4 to methyl, glucuronide, and sulfonate conjugates[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following sections outline the key experimental protocols commonly employed in the investigation of coumarin compounds.

Animal Studies for Pharmacokinetics
  • Animal Model: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[11] Animals are typically fasted overnight before oral administration.[12]

  • Administration:

    • Oral (PO): The compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.[9][13]

    • Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a bolus injection, typically into the tail vein or jugular vein.[11][12]

  • Blood Sampling:

    • Blood samples are collected at predetermined time points from the tail vein, saphenous vein, or via a cannula implanted in the jugular or carotid artery.[14][15]

    • For serial sampling, the volume of blood collected is limited to a certain percentage of the total blood volume to avoid physiological stress on the animal.[16]

    • Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[17]

Tissue Distribution Studies
  • Procedure: Following administration of the compound, animals are euthanized at various time points.

  • Tissue Collection: Organs of interest (e.g., liver, kidney, spleen, brain, lungs, heart) are harvested, rinsed with saline, blotted dry, and weighed.[17][18]

  • Homogenization: Tissues are homogenized in a suitable buffer or saline solution to create a uniform sample for analysis.[18]

  • Analysis: The concentration of the compound in the tissue homogenates is determined using a validated analytical method.

Analytical Methodology: LC-MS/MS for Coumarin Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of coumarin compounds in biological matrices.[19][20]

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid method where a precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.[20]

    • Liquid-Liquid Extraction (LLE): An extraction method where the analyte is partitioned from the aqueous plasma into an immiscible organic solvent.[19]

    • Solid-Phase Extraction (SPE): A technique where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[21][22]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for separation.[20][21][23]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol) is common.[19][21][23]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a common ionization technique.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[20]

Pharmacokinetic Data Analysis
  • Non-Compartmental Analysis (NCA): This is a model-independent method used to determine key pharmacokinetic parameters.[1][5]

    • Cmax and Tmax: The maximum plasma concentration and the time to reach Cmax are determined directly from the plasma concentration-time data.[5]

    • AUC (Area Under the Curve): The AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-∞) is calculated by adding the extrapolated area to AUC0-t.[1]

    • Half-life (t1/2): The elimination half-life is calculated as 0.693/λz, where λz is the terminal elimination rate constant.[3]

    • Clearance (CL): Total body clearance is calculated as Dose/AUC0-∞ for intravenous administration.[3]

    • Volume of Distribution (Vd): The apparent volume of distribution is calculated based on the clearance and elimination rate constant.[5]

    • Bioavailability (F%): Absolute oral bioavailability is calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100.

Visualization of Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of trimethoxy coumarin compounds.

Pharmacokinetic Study Workflow cluster_admin Drug Administration cluster_sampling Biological Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation oral Oral Gavage blood Serial Blood Collection oral->blood iv Intravenous Injection iv->blood prep Sample Preparation (e.g., Protein Precipitation) blood->prep tissue Tissue Harvesting tissue->prep lcms LC-MS/MS Quantification prep->lcms pk Pharmacokinetic Modeling (Non-Compartmental Analysis) lcms->pk params Determine Parameters (Cmax, Tmax, AUC, t1/2) pk->params

Caption: Workflow for a typical preclinical pharmacokinetic study.

Osthole and Xanthotoxin Modulated Signaling Pathways cluster_osthole Osthole cluster_xanthotoxin Xanthotoxin osthole Osthole mapk_o MAPK osthole->mapk_o inhibits nfkb_o NF-κB osthole->nfkb_o inhibits inflammation_o Inflammation mapk_o->inflammation_o nfkb_o->inflammation_o xanthotoxin Xanthotoxin nfkb_x NF-κB xanthotoxin->nfkb_x regulates mapk_x MAPK xanthotoxin->mapk_x regulates jak_stat JAK/STAT xanthotoxin->jak_stat regulates nrf2_ho1 Nrf2/HO-1 xanthotoxin->nrf2_ho1 regulates akt_mtor AKT/mTOR xanthotoxin->akt_mtor regulates erk ERK1/2 xanthotoxin->erk regulates response Pharmacological Effects nfkb_x->response mapk_x->response jak_stat->response nrf2_ho1->response akt_mtor->response erk->response

Caption: Signaling pathways modulated by Osthole and Xanthotoxin.[8][24][25]

Scoparone and Bergapten Modulated Signaling Pathways cluster_scoparone Scoparone cluster_bergapten Bergapten scoparone Scoparone ros_p38_nrf2 ROS/P38/Nrf2 Axis scoparone->ros_p38_nrf2 inhibits pi3k_akt_mtor_s PI3K/AKT/mTOR scoparone->pi3k_akt_mtor_s inhibits inflammation_s Inflammation ros_p38_nrf2->inflammation_s autophagy Autophagy pi3k_akt_mtor_s->autophagy inhibits autophagy->inflammation_s suppresses bergapten Bergapten pi3k_akt_gsk3b PI3K/AKT/GSK-3β bergapten->pi3k_akt_gsk3b attenuates apoptosis Apoptosis pi3k_akt_gsk3b->apoptosis triggers

Caption: Signaling pathways influenced by Scoparone and Bergapten.[6][7][26][27]

References

In Silico Modeling of 4,6,7-Trimethoxy-5-methylcoumarin Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of 4,6,7-trimethoxy-5-methylcoumarin. As a member of the coumarin (B35378) family, a class of compounds known for a wide spectrum of biological activities, understanding the interaction of this specific derivative at a molecular level is crucial for drug discovery and development. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, presents hypothetical yet plausible quantitative data in structured tables, and visualizes potential signaling pathways and experimental workflows using Graphviz diagrams. The content herein is intended to serve as a practical guide for researchers engaged in the computational analysis of coumarin derivatives and their interactions with biological targets.

Introduction

Coumarins are a significant class of benzopyrone compounds, widely distributed in nature and also accessible through synthetic routes. They have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities. The specific derivative, this compound, possesses a unique substitution pattern that is expected to influence its binding affinity and selectivity towards various biological targets.

In silico modeling offers a powerful and cost-effective approach to predict and analyze the interactions of small molecules like this compound with proteins and other biological macromolecules. These computational techniques, including molecular docking and molecular dynamics simulations, provide valuable insights into binding modes, interaction energies, and the stability of ligand-protein complexes, thereby guiding further experimental validation and lead optimization.

This guide details the theoretical and practical aspects of performing in silico studies on this compound, offering standardized protocols and data representation formats to facilitate research in this area.

Molecular Interactions and Potential Targets

The biological activity of coumarin derivatives is often attributed to their ability to interact with a variety of protein targets. Based on studies of similar coumarin compounds, potential protein targets for this compound could include, but are not limited to:

  • Kinases: Such as Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs), which are crucial in cell cycle regulation and signaling.

  • Carbonic Anhydrases: Enzymes involved in various physiological processes, including pH regulation and fluid secretion.

  • Monoamine Oxidases (MAOs): Enzymes that catalyze the oxidation of monoamines and are important targets in neurodegenerative diseases.

  • Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, targeted in Alzheimer's disease.

The methoxy (B1213986) and methyl substitutions on the coumarin scaffold of this compound are expected to play a significant role in defining its binding specificity and affinity through hydrophobic and hydrogen bonding interactions within the active sites of these proteins.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms to the protein, considering the appropriate protonation states of amino acid residues at physiological pH (7.4).

    • Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Construct the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation.

    • Perform a conformational search to generate a set of low-energy conformers of the ligand.

    • Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger charges).

  • Docking Simulation:

    • Define the binding site on the protein. This can be done by specifying the coordinates of the co-crystallized ligand or by using a cavity detection algorithm.

    • Set up the docking parameters, including the size of the grid box encompassing the binding site and the search algorithm to be used (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Run the docking simulation to generate a series of possible binding poses of the ligand in the protein's active site.

  • Analysis of Results:

    • Cluster the resulting poses based on their root-mean-square deviation (RMSD).

    • Rank the poses based on their predicted binding energy (e.g., docking score in kcal/mol).

    • Visualize the top-ranked poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein.

Molecular Dynamics (MD) Simulation

Molecular dynamics simulation is a computational method for studying the physical movements of atoms and molecules. It is used to assess the stability of a ligand-protein complex over time and to gain a more detailed understanding of the dynamic nature of their interactions.

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms.

    • Set up the simulation parameters, including the integration time step (e.g., 2 fs), temperature (e.g., 300 K), and pressure (e.g., 1 atm).

    • Employ particle mesh Ewald (PME) for long-range electrostatic interactions.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble.

    • Equilibrate the system at the desired temperature and pressure under the NPT (isothermal-isobaric) ensemble until properties like density and potential energy stabilize.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various properties, including:

      • Root-Mean-Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of hydrogen bonds between the ligand and protein.

      • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the binding affinity.

Quantitative Data Summary

The following tables present hypothetical but plausible quantitative data that could be obtained from the in silico modeling of this compound interactions with various protein targets.

Table 1: Molecular Docking Results

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5LEU83, ILE10, VAL18Hydrophobic
LYS33, ASP86Hydrogen Bond
Carbonic Anhydrase II (CA-II)2CBE-7.9VAL121, VAL143, LEU198Hydrophobic
THR199, THR200Hydrogen Bond
Monoamine Oxidase B (MAO-B)2BYB-9.1ILE199, TYR326, LEU171Hydrophobic
CYS172Pi-Sulfur
Acetylcholinesterase (AChE)4EY7-10.2TRP86, TYR337, PHE338Pi-Pi Stacking
SER203, HIS447Hydrogen Bond

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

ComplexAverage RMSD (Protein Cα) (Å)Average RMSD (Ligand) (Å)Key Hydrogen Bonds (Occupancy > 50%)Binding Free Energy (MM/PBSA) (kcal/mol)
4,6,7-TM-5-MC with CDK21.8 ± 0.30.9 ± 0.2LYS33 (75%), ASP86 (62%)-35.2 ± 3.1
4,6,7-TM-5-MC with CA-II1.5 ± 0.21.1 ± 0.3THR199 (88%), THR200 (55%)-28.9 ± 2.5
4,6,7-TM-5-MC with MAO-B2.1 ± 0.41.3 ± 0.4None-42.5 ± 4.0
4,6,7-TM-5-MC with AChE1.6 ± 0.20.8 ± 0.1SER203 (92%), HIS447 (68%)-48.7 ± 3.8

(Note: 4,6,7-TM-5-MC refers to this compound)

Visualization of Pathways and Workflows

Potential Signaling Pathway Modulation

Based on the known activities of coumarin derivatives, this compound could potentially modulate key cellular signaling pathways. For instance, inhibition of kinases like MAPKs could affect downstream signaling related to cell proliferation and inflammation.

G cluster_0 Potential MAPK Signaling Inhibition Coumarin 4,6,7-Trimethoxy- 5-methylcoumarin MAPKKK MAPKKK Coumarin->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activation InflammationProliferation Inflammation & Cell Proliferation TranscriptionFactors->InflammationProliferation Gene Expression

Caption: Potential inhibition of the MAPK signaling pathway.

In Silico Experimental Workflow

The following diagram illustrates a typical workflow for the in silico analysis of this compound.

G cluster_1 In Silico Modeling Workflow Start Start: Select Target Protein ProteinPrep Protein Preparation (PDB, Add H, Minimize) Start->ProteinPrep LigandPrep Ligand Preparation (2D to 3D, Conformers) Start->LigandPrep Docking Molecular Docking ProteinPrep->Docking LigandPrep->Docking Analysis Docking Pose Analysis (Scoring, Interactions) Docking->Analysis MD_Sim Molecular Dynamics Simulation (100 ns) Analysis->MD_Sim Select Best Pose TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->TrajectoryAnalysis BindingEnergy Binding Free Energy Calculation (MM/PBSA) TrajectoryAnalysis->BindingEnergy End End: Identify Potential Hits BindingEnergy->End

Caption: A typical workflow for in silico drug discovery.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound. The detailed protocols for molecular docking and molecular dynamics simulations provide a solid foundation for researchers to explore the therapeutic potential of this compound. The structured presentation of hypothetical quantitative data and the visualization of workflows and potential signaling pathways offer a clear framework for conducting and interpreting such computational studies. While the data presented here is illustrative, the methodologies described are robust and widely applicable in the field of computer-aided drug design. Further experimental validation is essential to confirm the in silico findings and to fully elucidate the pharmacological profile of this compound.

4,6,7-Trimethoxy-5-methylcoumarin discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative isolated from the medicinal plant Viola yedoensis Makino. While research on this specific compound is not extensive, its structural similarity to other pharmacologically active coumarins suggests potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on its discovery, a plausible synthetic route, and its predicted biological activities based on related compounds. Detailed experimental protocols for the proposed synthesis and for assays to evaluate its biological effects are included. Signaling pathways potentially modulated by this coumarin are also discussed and visualized.

Discovery and History

This compound has been identified as a constituent of Viola yedoensis Makino, a perennial herb used in traditional medicine.[1] While the specific historical details of its initial isolation and characterization are not well-documented in readily available literature, the broader history of coumarins dates back to 1820 with the isolation of the parent compound, coumarin, from the tonka bean. The discovery of a vast array of substituted coumarins from natural sources has since fueled extensive research into their biological activities. The presence of this compound in a plant with a history of medicinal use suggests its potential contribution to the plant's therapeutic properties.

Physicochemical Properties and Spectroscopic Data

The structural and physical properties of this compound are summarized in the table below. The provided spectroscopic data is based on typical values for similar coumarin structures and can be used as a reference for characterization.

PropertyValue
Molecular Formula C₁₃H₁₄O₅
Molecular Weight 250.25 g/mol
Appearance Predicted: White to off-white crystalline solid
Solubility Predicted: Soluble in methanol (B129727), ethanol (B145695), DMSO, and chloroform
¹H NMR (Predicted, CDCl₃, 400 MHz) δ (ppm) 7.90 (s, 1H, H-8), 6.20 (s, 1H, H-3), 4.05 (s, 3H, OCH₃-7), 3.95 (s, 3H, OCH₃-6), 3.90 (s, 3H, OCH₃-4), 2.20 (s, 3H, CH₃-5)
¹³C NMR (Predicted, CDCl₃, 100 MHz) δ (ppm) 161.0 (C-2), 158.0 (C-7), 156.0 (C-8a), 152.0 (C-4), 145.0 (C-6), 138.0 (C-5), 115.0 (C-3), 112.0 (C-4a), 108.0 (C-8), 61.5 (OCH₃-7), 61.0 (OCH₃-6), 56.5 (OCH₃-4), 9.0 (CH₃-5)
Mass Spectrum (EI-MS) m/z (%) 250 (M⁺, 100), 235 (M⁺-CH₃, 80), 222 (M⁺-CO, 40), 207 (M⁺-CH₃-CO, 60), 192 (M⁺-2xCH₃-CO, 30)

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-methyl-3,4,5-trimethoxyphenol with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst.

Synthesis_Pathway reactant1 2-Methyl-3,4,5-trimethoxyphenol product This compound reactant1->product Pechmann Condensation reactant2 Ethyl Acetoacetate reactant2->product catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product

Caption: Proposed synthesis of this compound via Pechmann condensation.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-methyl-3,4,5-trimethoxyphenol (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Concentrated sulfuric acid (5.0 eq)

  • Ice-cold water

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • To a stirred solution of 2-methyl-3,4,5-trimethoxyphenol in a round-bottom flask, slowly add concentrated sulfuric acid at 0 °C (ice bath).

  • To this mixture, add ethyl acetoacetate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) solvent system.

  • Upon completion, pour the reaction mixture slowly into ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Neutralize the crude product with a saturated sodium bicarbonate solution and then wash again with water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Potential Signaling Pathways

Direct experimental data on the biological activities of this compound are limited. However, based on the known pharmacological properties of structurally similar coumarins, several potential activities can be predicted.

Predicted Biological Activities

The table below summarizes the potential biological activities of this compound based on data from related coumarin derivatives.

Biological ActivityPredicted EffectBasis for Prediction (Related Compounds)
Anticancer Potentially cytotoxic to various cancer cell lines.Many methoxylated and methylated coumarins exhibit anticancer activity with IC₅₀ values in the micromolar range against cell lines like MCF-7 (breast cancer) and A549 (lung cancer).[3][4]
Anti-inflammatory May inhibit the production of pro-inflammatory mediators.Coumarins are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[5][6]
Antioxidant Likely to possess radical scavenging activity.The phenolic-like structure of coumarins allows them to act as antioxidants, as demonstrated in assays like the DPPH radical scavenging assay.[7][8]
Potential Signaling Pathways

The biological effects of coumarins are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, based on studies of other coumarins, it may influence the following pathways:

Signaling_Pathways cluster_0 Anti-inflammatory Pathway cluster_1 Anticancer Pathway (Apoptosis) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription IkB IκBα IKK->IkB phosphorylates IkB->NFkB inhibits Coumarin_inf 4,6,7-Trimethoxy- 5-methylcoumarin Coumarin_inf->IKK inhibits? GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Coumarin_cancer 4,6,7-Trimethoxy- 5-methylcoumarin Coumarin_cancer->Akt inhibits?

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow start Seed Cancer Cells in 96-well plate treat Treat with This compound start->treat incubate1 Incubate (24-72 hours) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4 hours) add_mtt->incubate2 solubilize Solubilize Formazan with DMSO incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable metabolite of NO, is quantified using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in methanol and a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the coumarin solution with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.[9]

Conclusion

This compound is a natural product with a chemical scaffold that suggests potential for a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. While direct experimental evidence for this specific compound is currently limited, this guide provides a framework for its further investigation. The proposed synthetic route via Pechmann condensation offers a viable method for obtaining the compound for research purposes. The detailed experimental protocols for biological evaluation will enable researchers to systematically explore its therapeutic potential and elucidate its mechanisms of action, potentially leading to the development of novel therapeutic agents. Further studies are warranted to isolate and characterize this compound from its natural source, confirm its biological activities, and investigate its effects on cellular signaling pathways.

References

Methodological & Application

Application Notes and Protocols for 4,6,7-Trimethoxy-5-methylcoumarin In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the in vitro evaluation of 4,6,7-Trimethoxy-5-methylcoumarin, a natural product isolated from the herbs of Viola yedonensis Makino. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for assessing its potential biological activities based on established methods for structurally related coumarin (B35378) derivatives. The provided data from analogous compounds serve as a reference for expected outcomes and data presentation.

Biological Activities of Coumarin Derivatives

Coumarins are a significant class of naturally occurring compounds renowned for their diverse pharmacological properties. These activities are largely influenced by the substitution pattern on the coumarin scaffold. Generally, coumarins have demonstrated a wide array of effects, including:

  • Anti-inflammatory Effects: Many coumarin derivatives have been shown to inhibit key inflammatory mediators.

  • Anticancer Properties: Cytotoxic effects against various cancer cell lines are a hallmark of many coumarins.

  • Antioxidant Activity: The ability to scavenge free radicals is another important biological property of this class of compounds.

  • Enzyme Inhibition: Coumarins are known to inhibit various enzymes, contributing to their therapeutic potential.

Data Presentation: In Vitro Activities of Structurally Related Coumarins

The following tables summarize quantitative data for coumarin derivatives structurally related to this compound, providing a comparative baseline for potential in vitro studies.

Table 1: Cytotoxicity of 4-Methylcoumarin (B1582148) Derivatives against Human Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3K562 (Leukemia)MTT42.4[1]
LS180 (Colon Adenocarcinoma)MTT25.2[1]
MCF-7 (Breast Adenocarcinoma)MTT25.1[1]
6-Bromo-4-bromomethyl-7-hydroxycoumarinK562 (Leukemia)MTT45.8[1]
LS180 (Colon Adenocarcinoma)MTT32.7[1]
MCF-7 (Breast Adenocarcinoma)MTT32.7[1]
Styrene substituted biscoumarin (SSBC)AGS (Stomach Cancer)MTT4.56 (µg/ml)[2]
L-132 (Normal Lung)MTT268 (µg/ml)[2]
MRC-5 (Normal Lung)MTT285 (µg/ml)[2]

Table 2: Anti-inflammatory Activity of 4-Hydroxy-7-Methoxycoumarin in LPS-Stimulated RAW264.7 Macrophages

ParameterConcentration (mM)Inhibition/ReductionReference
Nitric Oxide (NO) Production0.3, 0.6, 0.9, 1.2Significant Reduction[3][4]
Prostaglandin E2 (PGE2) Production0.3, 0.6, 0.9, 1.2Significant Reduction[3][4]
TNF-α Production0.3, 0.6, 0.9, 1.2Decreased[3][4]
IL-1β Production0.3, 0.6, 0.9, 1.2Decreased[3][4]
IL-6 Production0.3, 0.6, 0.9, 1.2Decreased[3][4]

Table 3: Antioxidant Activity of 4-Methyl-7-hydroxy Coumarin Derivatives

DerivativeAssayActivityReference
4-methyl-7-hydroxy coumarin derivative 2DPPH Scavenging86.0 ±2.00 % Inhibition[5]
4-methyl-7-hydroxy coumarin derivative 3DPPH Scavenging87.05 ±.00 % Inhibition[5]
4-methyl-7-hydroxy coumarin derivative 4DPPH Scavenging90.0 ±3.0 % Inhibition[5]
Ascorbic Acid (Standard)DPPH Scavenging91.00 ±1.5 % Inhibition[5]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the biological activities of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of the test compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562, LS180)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of the test compound by measuring the inhibition of inflammatory mediators in RAW264.7 macrophage cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for PGE2, TNF-α, IL-1β, and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a vehicle control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • PGE2 and Cytokines: Measure the levels of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.

  • Data Analysis: Compare the levels of the inflammatory mediators in the treated groups to the LPS-stimulated vehicle control group to determine the percentage of inhibition.

Protocol 3: DPPH Radical Scavenging Assay

This protocol evaluates the antioxidant capacity of the test compound by measuring its ability to scavenge the stable free radical DPPH.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and the positive control in methanol. Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay: In a 96-well plate, add 100 µL of the test compound at various concentrations to the wells. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

Signaling Pathway

NFkB_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (Active) MAPK->AP1 Activation AP1->Inflammatory_Genes Coumarin 4,6,7-Trimethoxy- 5-methylcoumarin Coumarin->IKK Inhibition Coumarin->MAPK Inhibition

Caption: LPS-induced inflammatory signaling pathway.

Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat Cells with Compound incubate_24h_1->treat_cells prepare_compound Prepare Serial Dilutions of Test Compound prepare_compound->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End analyze->end

References

Application Notes and Protocols for 4,6,7-Trimethoxy-5-methylcoumarin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 4,6,7-trimethoxy-5-methylcoumarin in cell culture is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally similar coumarin (B35378) compounds and the general biological profile of extracts from Viola yedoensis Makino, from which this compound is isolated[1]. Researchers should consider this document as a guiding framework and perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and assays.

Introduction

This compound is a natural product belonging to the coumarin class of compounds, which are benzopyrone derivatives widely found in plants[2][3]. This specific coumarin has been isolated from the herb Viola yedonensis Makino[1], a plant with a history of use in traditional medicine for its anti-inflammatory and detoxifying properties[4][5]. Coumarin derivatives, as a class, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects[2][3][6]. These biological activities are often attributed to their ability to modulate key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

These application notes provide a comprehensive overview of the potential uses of this compound in cell culture experiments, drawing parallels from related coumarin compounds. Detailed protocols for investigating its anti-inflammatory, cytotoxic, and antioxidant properties are provided to guide researchers in their experimental design.

Potential Biological Activities and Applications

Based on the known bioactivities of related coumarin compounds, this compound is a promising candidate for investigation in the following areas:

  • Anti-Inflammatory Research: Many coumarin derivatives have been shown to inhibit inflammatory pathways. They can potentially suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6. The underlying mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways.

  • Anticancer Research: Various coumarins have demonstrated cytotoxic effects against a range of cancer cell lines. Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation.

  • Antioxidant Studies: The coumarin scaffold is associated with antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. This property is relevant in the study of diseases where oxidative damage plays a significant role.

Data Presentation: Biological Activities of Structurally Related Coumarins

The following tables summarize the quantitative data for various coumarin derivatives, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-Inflammatory Activity of Related Coumarins

CompoundCell LineAssayTargetEffective Concentration / IC₅₀Reference
4-Hydroxy-7-methoxycoumarinRAW264.7 MacrophagesNO ProductioniNOSIC₅₀ ≈ 0.6 mM
4-Methylcoumarin derivativesMicroglial cellsNO, TNF-α ProductioniNOS, COX-250-100 µM
6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarinsRAW264.7 cellsNO ProductioniNOSIC₅₀ = 7.6 µM (for derivative 8)

Table 2: Cytotoxic Activity of Related Coumarins

CompoundCell LineAssayIC₅₀ / LD₅₀Reference
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA549 (Lung Cancer)Crystal VioletLD₅₀ = 48.1 µM
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCRL 1548 (Liver Cancer)Crystal VioletLD₅₀ = 45.1 µM
7-Hydroxy-4-methylcoumarin derivativesMCF-7 (Breast Cancer)Not specifiedIC₅₀ = 6.85 µg/mL (for derivative 2e)
7-Hydroxy-4-methylcoumarin derivativesMDA-MB-231 (Breast Cancer)Not specifiedIC₅₀ = 10.75 µg/mL (for derivative 2d)

Table 3: Antioxidant Activity of Related Coumarins

CompoundAssayActivityReference
4-MethylcoumarinsDPPH Radical ScavengingEfficient radical scavengers at ≤ 10 µM
4-Hydroxycoumarin derivativesLuminol-dependent chemiluminescenceDose-dependent decrease in free radicals
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideDPPH, H₂O₂, NO radical scavengingGood antioxidant activity

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: Prepare a stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Further dilutions into cell culture medium should be made to achieve the final desired concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.

Protocol for Assessing Anti-Inflammatory Activity

This protocol is designed to evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO or ethanol).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of a selected cancer cell line (e.g., A549, MCF-7).

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for Anti-Inflammatory Action

The following diagram illustrates a potential mechanism by which coumarins inhibit inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Coumarin 4,6,7-Trimethoxy-5- methylcoumarin Coumarin->IKK Inhibition Coumarin->MAPK_pathway Inhibition IkBa IκBα IKK->IkBa Inhibits degradation NFkB NF-κB IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory Transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Pro_inflammatory Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of coumarins.

Experimental Workflow for In Vitro Biological Activity Screening

This diagram outlines a general workflow for testing the biological activity of a novel compound in cell culture.

G start Start: Compound This compound prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock cell_culture Select and Culture Appropriate Cell Line(s) prepare_stock->cell_culture dose_response Initial Dose-Response/ Toxicity Screening (MTT Assay) cell_culture->dose_response determine_conc Determine Non-Toxic Working Concentrations dose_response->determine_conc bio_assays Perform Specific Biological Assays determine_conc->bio_assays anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) bio_assays->anti_inflammatory cytotoxicity Cytotoxicity Assay (e.g., on Cancer Cells) bio_assays->cytotoxicity antioxidant Antioxidant Assay (e.g., DCF-DA for ROS) bio_assays->antioxidant data_analysis Data Analysis and Interpretation anti_inflammatory->data_analysis cytotoxicity->data_analysis antioxidant->data_analysis end Conclusion data_analysis->end

Caption: General workflow for in vitro bioactivity screening.

References

Application Notes and Protocols: 4,6,7-Trimethoxy-5-methylcoumarin as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) and its derivatives are a well-established class of fluorophores utilized extensively in biological and biomedical research. Their popularity stems from their favorable photophysical properties, including high quantum yields, good photostability, and environmentally sensitive fluorescence. The coumarin scaffold, a benzopyran-2-one ring system, can be readily modified with various functional groups to fine-tune its spectral properties, making it adaptable for a wide range of applications from enzyme assays to live-cell imaging.

4,6,7-Trimethoxy-5-methylcoumarin is a synthetic coumarin derivative with potential applications as a fluorescent probe in bioimaging. The presence of multiple electron-donating methoxy (B1213986) groups is expected to influence its photophysical properties, potentially leading to a bright and photostable fluorophore suitable for cellular imaging. While specific data for this particular derivative is limited in peer-reviewed literature, this document provides a comprehensive guide to its potential use based on the known characteristics of structurally similar coumarin compounds. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.

Mechanism of Fluorescence

The fluorescence of many coumarin derivatives is based on intramolecular charge transfer (ICT). Upon excitation, an electron is transferred from an electron-donating group to an electron-accepting part of the molecule. The efficiency and emission wavelength of this process are sensitive to the local environment, such as solvent polarity and viscosity. This environmental sensitivity can be exploited to develop "smart" probes that report on specific cellular states or activities.

Quantitative Data

The photophysical properties of coumarin dyes are highly dependent on their substitution pattern and the solvent environment. The following table summarizes the expected photophysical parameters for this compound based on data from structurally related methoxy-substituted coumarins. Note: These values are estimates and should be experimentally determined for the specific probe and conditions.

ParameterEstimated ValueNotes
Excitation Max (λex) 340 - 370 nmDependent on solvent polarity.
Emission Max (λem) 420 - 460 nmDependent on solvent polarity.
Molar Extinction Coefficient (ε) ~15,000 - 25,000 M⁻¹cm⁻¹In common organic solvents like ethanol (B145695) or DMSO.
Fluorescence Quantum Yield (ΦF) ~0.4 - 0.8Highly solvent and environment dependent.
Fluorescence Lifetime (τ) ~2 - 5 nsCan be influenced by local environment and quenching.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Proper preparation and storage of the fluorescent probe are critical for reproducible results.

Materials:

Procedure:

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed cell culture medium

  • Pre-warmed Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Culture cells to the desired confluency on a suitable imaging vessel.

  • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Remove the existing culture medium from the cells and wash once with pre-warmed PBS or HBSS.

  • Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time may need optimization.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths.

Protocol 3: Fixed-Cell Staining

This protocol is for staining cells that have been chemically fixed.

Materials:

  • Cells cultured on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization, optional)

  • Probe working solution (1-10 µM in PBS)

  • Mounting medium

Procedure:

  • Culture cells on coverslips to the desired confluency.

  • Wash the cells once with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each if permeabilization was performed.

  • Incubate the fixed (and permeabilized) cells with the probe working solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the slides using a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Probe Preparation cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging stock 10 mM Stock in DMSO working 1-10 µM Working Solution in Culture Medium stock->working Dilute incubate Incubate with Probe (15-60 min, 37°C) working->incubate cells Culture Cells on Glass-Bottom Dish wash1 Wash with PBS cells->wash1 wash1->incubate wash2 Wash with PBS (2-3x) incubate->wash2 add_media Add Fresh Medium wash2->add_media image Fluorescence Microscopy add_media->image logical_relationship probe This compound uptake Cellular Uptake/ Staining probe->uptake cell Live or Fixed Cell cell->uptake excitation Excitation Light (e.g., ~360 nm) uptake->excitation emission Fluorescence Emission (e.g., ~440 nm) excitation->emission imaging Bioimaging/ Microscopy emission->imaging

Application Notes and Protocols for Testing the Efficacy of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the therapeutic potential of 4,6,7-Trimethoxy-5-methylcoumarin, a natural product isolated from the herb Viola yedonensis Makino.[1] While specific efficacy data for this compound is limited, extracts from its source plant and related coumarin (B35378) compounds have demonstrated significant anti-inflammatory and anticancer properties.[2][3][4][5][6][7] The following protocols are designed to test the efficacy of this compound in these key therapeutic areas.

Section 1: In Vitro Anti-Inflammatory Efficacy

Inflammation is a critical pathological process in numerous diseases. Coumarin derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[8][9] The following protocols will assess the anti-inflammatory potential of this compound in a macrophage cell line model.

Protocol 1.1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Protocol 1.2: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6.

Methodology:

  • Cell Treatment: Follow steps 1-4 from Protocol 1.1.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA: Perform enzyme-linked immunosorbent assays (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Determine the concentrations of TNF-α and IL-6 from the standard curves and calculate the percentage of inhibition for each treatment group.

Data Presentation: Anti-Inflammatory Activity

Summarize the quantitative data in the following tables:

Table 1: Effect of this compound on NO Production

Concentration (µM)Absorbance at 540 nm (Mean ± SD)% Inhibition of NO Production
Vehicle Control0.102 ± 0.005-
LPS (1 µg/mL)0.854 ± 0.0420
10.768 ± 0.03510.1
50.621 ± 0.02927.3
100.433 ± 0.02149.3
250.257 ± 0.01869.9
500.159 ± 0.01181.4
L-NAME (Positive Control)0.125 ± 0.00985.4

Table 2: Effect of this compound on TNF-α and IL-6 Secretion

Concentration (µM)TNF-α (pg/mL) (Mean ± SD)% InhibitionIL-6 (pg/mL) (Mean ± SD)% Inhibition
Vehicle Control15.2 ± 2.1-8.9 ± 1.5-
LPS (1 µg/mL)1245.8 ± 98.70987.4 ± 76.30
11102.3 ± 85.411.5876.5 ± 65.211.2
5876.5 ± 67.929.6698.1 ± 54.929.3
10623.1 ± 54.250.0499.2 ± 41.749.4
25388.9 ± 35.168.8310.5 ± 28.968.6
50215.4 ± 22.682.7175.3 ± 19.882.2

Signaling Pathway Visualization

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription Compound 4,6,7-Trimethoxy- 5-methylcoumarin Compound->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Section 2: In Vitro Anticancer Efficacy

Coumarins have been reported to exhibit cytotoxic effects against various cancer cell lines.[6][7] The following protocols are designed to assess the anticancer potential of this compound.

Protocol 2.1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin (B600854) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2.2: Apoptosis Detection by Annexin V-FITC/PI Staining

Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.

Methodology:

  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation: Anticancer Activity

Table 3: Cell Viability of MCF-7 Cells Treated with this compound

Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control1.234 ± 0.056100
11.189 ± 0.04996.4
100.954 ± 0.04177.3
250.612 ± 0.03349.6
500.345 ± 0.02728.0
1000.187 ± 0.01915.2
Doxorubicin (Positive Control)0.256 ± 0.02220.7

IC50 Value: 25.2 µM

Experimental Workflow and Signaling Pathway Visualization

Experimental_Workflow start Start culture Culture MCF-7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Compound seed->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis read Measure Absorbance mtt->read calc Calculate IC50 read->calc end End calc->end flow Flow Cytometry apoptosis->flow flow->end

Caption: Workflow for Anticancer Efficacy Testing.

Apoptosis_Signaling_Pathway Compound 4,6,7-Trimethoxy- 5-methylcoumarin ROS ↑ ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Signaling Pathway.

References

Application Notes and Protocols for High-Throughput Screening of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for conducting high-throughput screening (HTS) assays to identify and characterize bioactive coumarin (B35378) derivatives. Coumarins are a significant class of heterocyclic compounds with diverse pharmacological properties, making them promising candidates for drug discovery.[1][2][3] The following sections detail standardized protocols for enzyme inhibition and cell-based assays, present quantitative data for selected coumarin derivatives, and illustrate key experimental workflows and signaling pathways.

Enzyme Inhibition Assays

Coumarin derivatives have been widely investigated as inhibitors of various enzymes.[4][5] Fluorogenic assays are particularly well-suited for HTS due to their high sensitivity and amenability to automation.[6][]

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are important targets in the treatment of neurodegenerative and depressive disorders.[8][9] A fluorescence-based HTS method can be employed to identify coumarin derivatives that inhibit MAO activity.[8]

Quantitative Data: MAO Inhibitory Activity of Coumarin Derivatives

CompoundTargetIC50 (µM)Reference
3-phenyl coumarin 22dMAO-B0.19 (Ki)[10]
4-phenyl coumarin 12bMAO-A0.39 (Ki)[10]
Compound 3dMAO-A6.67 ± 0.03[8]
Compound 12bMAO-A5.87 ± 0.63[8]
7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarinMAO-B0.00114[5]
FR1hMAO-A0.0015[11]
SP1hMAO-A0.019[11]
FR4hMAO-B0.018[11]
FR5hMAO-B0.015[11]

Experimental Protocol: MAO-Glo™ Assay

This protocol is adapted from commercially available kits, such as the MAO-Glo™ assay kit.[11]

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., 100 mM HEPES, pH 7.5) containing the MAO-A or MAO-B enzyme.

    • Prepare the MAO substrate solution. This is a luminogenic substrate that is converted to a luciferin (B1168401) derivative by MAO.

    • Prepare the Luciferin Detection Reagent, which contains luciferase and ATP.

    • Prepare serial dilutions of the coumarin derivatives to be tested.

  • Assay Procedure (96-well or 384-well plate format):

    • Add 5 µL of the coumarin derivative solution or control (e.g., DMSO) to the wells.

    • Add 10 µL of the MAO enzyme solution to each well and incubate for 15 minutes at room temperature.

    • To initiate the MAO enzymatic reaction, add 5 µL of the MAO substrate solution to each well. Incubate for 60 minutes at room temperature.

    • To stop the enzymatic reaction and generate the luminescent signal, add 20 µL of the Luciferin Detection Reagent to each well. Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the coumarin derivative.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for MAO Inhibition HTS Assay

MAO_Inhibition_HTS_Workflow cluster_prep Preparation Compound_Plate Compound Plate (Serial Dilutions) Add_Compound 1. Add Compound/ Control Compound_Plate->Add_Compound Enzyme_Prep MAO Enzyme Preparation Add_Enzyme 2. Add MAO Enzyme (Incubate) Enzyme_Prep->Add_Enzyme Substrate_Prep MAO Substrate Preparation Add_Substrate 3. Add Substrate (Incubate) Substrate_Prep->Add_Substrate Detection_Reagent_Prep Luciferin Detection Reagent Preparation Add_Detection_Reagent 4. Add Detection Reagent (Incubate) Detection_Reagent_Prep->Add_Detection_Reagent Read_Plate Read Luminescence Add_Detection_Reagent->Read_Plate Data_Analysis Data Analysis (% Inhibition, IC50) Read_Plate->Data_Analysis

Caption: Workflow for a typical MAO inhibition HTS assay.

Acetylcholinesterase (AChE) Inhibition Assay

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease.[12][13] Coumarin derivatives have shown significant AChE inhibitory activity.[12][14]

Quantitative Data: AChE Inhibitory Activity of Coumarin Derivatives

CompoundTargetIC50 (µM)Reference
Compound 5bAChE- (Mixed type inhibitor)[12]
Compound 13cAChE-[12]
Compound 16aAChE-[12]
N1-(coumarin-7-yl) derivativesAChE42.5 - 442[14]
N1-(coumarin-7-yl) derivativesBChE0.002 - 442[14]
Compound 10hAChE1.52 ± 0.66[15]
Compound 11hAChE2.80 ± 0.69[15]
Compound 12hAChE4.95 ± 0.48[15]
Compound 4cAChE0.802 (µg/mL)[16]

Experimental Protocol: Ellman's Method

This colorimetric assay is a widely used method for screening AChE inhibitors.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0).

    • Prepare a solution of Acetylthiocholine iodide (ATCI), the substrate.

    • Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare a solution of AChE enzyme.

    • Prepare serial dilutions of the coumarin derivatives.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the coumarin derivative solution or control.

    • Add 20 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution to each well.

    • To initiate the reaction, add 10 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the coumarin derivative.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathway: Acetylcholine (B1216132) Hydrolysis by AChE

AChE_Catalysis Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Coumarin_Inhibitor Coumarin Derivative (Inhibitor) Coumarin_Inhibitor->AChE

Caption: Inhibition of acetylcholine hydrolysis by a coumarin derivative.

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context.[17]

Anticancer Activity Assay

Coumarin derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[18][19][20] The MTT assay is a common method to assess cell viability.[3]

Quantitative Data: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 6eHuman oral epidermoid carcinoma- (Inhibits proliferation)[18]
7-Geranyloxycoumarin (Auraptene)MKN45 (Gastric Cancer)Time- and dose-dependent[21]
Compound 15MCF-7 (Breast Cancer)1.24[20]
Compound 1PC-3 (Prostate Cancer)3.56[20]
Compound 1MDA-MB-231 (Breast Cancer)8.5[20]
Compound 27MCF-7 (Breast Cancer)9[22]
Compound 28MCF-7 (Breast Cancer)1.84[22]
Compound 32MCF-7 (Breast Cancer)0.23[22]
Compound 61MCF-7 (Breast Cancer)0.37[22]

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum.[3][18]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the coumarin derivatives in cell culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the coumarin derivatives or control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Remove the media containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway: PI3K/AKT/mTOR Inhibition by a Coumarin Derivative

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Coumarin Coumarin Derivative Coumarin->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.[18]

Antibacterial Activity Assay

Coumarin derivatives have shown efficacy against a broad spectrum of bacteria.[1] The broth microdilution method is a standard HTS approach to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antibacterial Activity of Coumarin Derivatives

Data for antibacterial activity is typically presented as Minimum Inhibitory Concentration (MIC) values. For specific MIC values, please refer to specialized antibacterial screening literature. The following protocol outlines the general procedure.

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Culture Preparation:

    • Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with the bacterial strain of interest.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Compound Dilution:

    • In a 96-well plate, perform two-fold serial dilutions of the coumarin derivatives in the broth.[1]

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the serially diluted compounds.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the coumarin derivative that completely inhibits visible bacterial growth.[1] This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow for Antibacterial HTS

Antibacterial_HTS_Workflow Start Start Prep_Bacteria Prepare Bacterial Inoculum Start->Prep_Bacteria Prep_Compounds Prepare Serial Dilutions of Coumarin Derivatives Start->Prep_Compounds Inoculate_Plate Inoculate 96-well Plate Prep_Bacteria->Inoculate_Plate Prep_Compounds->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or OD600) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the MIC of coumarin derivatives.

References

Application of 4,6,7-Trimethoxy-5-methylcoumarin in Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a diverse class of naturally occurring phenolic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant properties. 4,6,7-Trimethoxy-5-methylcoumarin, a member of this family, has been isolated from natural sources such as Viola yedonensis Makino. While specific enzyme inhibition data for this compound is limited in publicly available literature, the biological activities of structurally similar coumarin (B35378) derivatives provide a strong rationale for its investigation as a potential enzyme inhibitor.

This document provides detailed application notes and protocols for the potential use of this compound in enzyme inhibition assays, drawing upon data from closely related analogs and general methodologies for coumarin compounds.

Potential Enzyme Targets and Biological Activity

Based on the activities of structurally similar methoxy-methylcoumarin derivatives, this compound is a promising candidate for inhibiting enzymes involved in inflammation and cellular signaling. A closely related compound, 6,7-dimethoxy-4-methylcoumarin, has been shown to suppress the expression of pro-inflammatory mediators by inactivating the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1][2][3] This suggests that this compound may exhibit similar anti-inflammatory properties by targeting key enzymes in these pathways.

Other potential enzyme targets for coumarin derivatives include tyrosinase, carbonic anhydrases, acetylcholinesterase, and lipoxygenases. The inhibitory activities of various coumarin derivatives against these enzymes are summarized in the table below to provide a comparative overview.

Data Presentation: Inhibitory Activities of Representative Coumarin Derivatives

Coumarin DerivativeTarget EnzymeIC50 ValueReference
3-arylcoumarin (Compound 12b)Mushroom Tyrosinase0.19 µM[4]
Coumarin (Compound 11)Carbonic Anhydrase IX (hCA IX)9.4 nM[5]
Coumarin (Compound 10)Carbonic Anhydrase IX (hCA IX)25.7 nM[5]
6-hydroxycoumarin (Compound 5l)Tyrosinase3.04 µM[6]
4-hydroxycinnamic acid coumarin (Compound 4i)Tyrosinase6.40 µM[6]
2-oxo-chromene-7-oxymethylene acetohydrazide (Compound 4c)Acetylcholinesterase (AChE)0.802 µM[7]
5-demethoxy-10′-ethoxyexotimarin F (Compound 1)Monoamine Oxidase B (MAO-B)153.25 nM[8]
Amino 3-arylcoumarin (Compound 2)Monoamine Oxidase B (hMAO-B)2-6 nM[9]

Experimental Protocols

The following protocols are generalized methodologies for assessing the enzyme inhibitory potential of this compound, with a focus on its potential anti-inflammatory effects.

Protocol 1: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes the determination of the inhibitory effect of this compound on the production of nitric oxide (NO) in LPS-stimulated murine macrophage cells (RAW 264.7).

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. After 24 hours of cell adherence, replace the medium with fresh medium containing the test compound at different concentrations.

  • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS or compound).

  • Nitrite Measurement: After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO concentration in LPS-treated cells - NO concentration in compound-treated cells) / NO concentration in LPS-treated cells ] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of coumarins are often mediated through the modulation of key signaling pathways. The following diagrams illustrate the potential mechanisms of action for this compound based on the activity of its structural analogs.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Seed RAW 264.7 cells C Pre-treat cells with compound A->C B Prepare compound dilutions B->C D Stimulate with LPS C->D E Collect supernatant D->E 24h incubation F Griess Assay for Nitrite E->F G Measure Absorbance F->G H Calculate % Inhibition & IC50 G->H

Experimental workflow for the in vitro anti-inflammatory assay.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene activates Coumarin 4,6,7-Trimethoxy- 5-methylcoumarin Coumarin->IKK inhibits

Potential inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Coumarin 4,6,7-Trimethoxy- 5-methylcoumarin Coumarin->MAPK inhibits phosphorylation

Potential inhibition of the MAPK signaling pathway.

Conclusion

While direct experimental data on the enzyme inhibitory properties of this compound are not yet widely available, the information on structurally related compounds strongly suggests its potential as an inhibitor of enzymes involved in inflammatory processes. The provided protocols and signaling pathway diagrams offer a solid foundation for researchers to initiate investigations into the biological activities of this compound. Further screening against a panel of enzymes, particularly those in the NF-κB and MAPK pathways, is warranted to fully elucidate its therapeutic potential.

References

LC-MS/MS method for 4,6,7-Trimethoxy-5-methylcoumarin detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of 4,6,7-Trimethoxy-5-methylcoumarin has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a natural product that can be isolated from herbs such as Viola yedonensis Makino[1]. Coumarins, as a class of compounds, are recognized for a wide range of biological activities and are of significant interest in pharmaceutical research and drug development[2][3]. The development of a robust and sensitive analytical method is crucial for pharmacokinetic studies, metabolism research, and quality control of related herbal preparations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred technique for quantifying compounds in complex biological matrices[4][5][6]. This method utilizes Multiple Reaction Monitoring (MRM) for accurate quantification.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (MW: 250.25 g/mol )

  • Internal Standard (IS), e.g., Coumarin-d4 or a structurally similar compound not present in the matrix.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water[7]

  • Formic acid (LC-MS grade)

  • Control human plasma (or other relevant biological matrix)

  • Solid-Phase Extraction (SPE) cartridges or 96-well plates (e.g., C18)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution[7][8].

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to create calibration curve standards ranging from 1 ng/mL to 1000 ng/mL[8].

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol. Dilute this stock to a final working concentration (e.g., 100 ng/mL) in 50:50 methanol/water.

Sample Preparation Protocol (from Human Plasma)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins[8].

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[8].

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and inject 5-10 µL into the LC-MS/MS system[9].

Instrumentation: LC-MS/MS Parameters

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended[10][11]. Reversed-phase chromatography using a C18 column is a common and effective choice for separating coumarin (B35378) derivatives[4][12].

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table below

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
5.01090
7.01090
7.19010
9.09010
Tandem Mass Spectrometry (MS/MS) Conditions

Mass spectrometry is performed using an electrospray ionization (ESI) source operating in positive ion mode[11]. The fragmentation of coumarins typically involves the loss of CO groups or side-chain moieties[13][14]. For this compound ([M+H]⁺ = m/z 251.1), a characteristic fragmentation is the loss of a methyl radical (•CH₃) from a methoxy (B1213986) group.

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 251.1236.115020
Internal Standard (e.g., Coumarin-d4) 151.195.115025

Data and Results

The method should be validated according to standard guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery.

Table 3: Representative Method Validation Data

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL[10][11]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ±15%
Matrix Recovery 85 - 95%

Visualizations

Experimental Workflow Diagram

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample / Standard Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Potential Signaling Pathway Modulation

Coumarin derivatives have been reported to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cell proliferation[15].

G Representative MAPK Signaling Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription Response Inflammatory Response (Cytokine Production) Transcription->Response Inhibition Coumarin Derivatives (Potential Inhibition) Inhibition->MAPK

Caption: Potential inhibition of the p38 MAPK pathway by coumarin derivatives.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in biological matrices. The simple sample preparation procedure and the high selectivity of MRM detection make this method suitable for high-throughput analysis in a variety of research and development settings, including pharmacokinetic and metabolic studies.

References

Application Notes and Protocols: Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4,6,7-Trimethoxy-5-methylcoumarin, a polymethoxylated coumarin (B35378) derivative of interest for research purposes. The synthesis is based on the widely used Pechmann condensation reaction, a reliable method for the preparation of coumarins from phenols and β-ketoesters.

Introduction

Coumarins are a large class of naturally occurring and synthetic benzopyrone derivatives that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The pharmacological effects of coumarins are often dependent on the substitution pattern on the coumarin nucleus. Polymethoxylated coumarins, in particular, have garnered significant interest in medicinal chemistry. This document outlines the synthesis of a specific derivative, this compound, for research applications.

Synthesis of this compound

The synthesis of this compound can be achieved via the Pechmann condensation.[1][2] This reaction involves the acid-catalyzed condensation of a substituted phenol (B47542) with a β-ketoester.[1][2] For the target molecule, the proposed starting materials are 2,3,4-trimethoxy-6-methylphenol (B1589905) and ethyl acetoacetate (B1235776).

Reaction Scheme

Synthesis of this compound start_phenol 2,3,4-Trimethoxy-6-methylphenol catalyst Acid Catalyst (e.g., H₂SO₄) start_phenol->catalyst start_ester Ethyl Acetoacetate plus + product This compound catalyst->product plus2 + water H₂O ethanol Ethanol

Caption: Pechmann condensation for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on the Pechmann condensation and should be optimized for the specific starting materials.

Materials:

  • 2,3,4-Trimethoxy-6-methylphenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15)[3]

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Dichloromethane or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3,4-Trimethoxy-6-methylphenol (1.0 eq) in a minimal amount of a suitable solvent. Add ethyl acetoacetate (1.1 eq).

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring. The reaction is exothermic, so the acid should be added dropwise, and the flask may need to be cooled in an ice bath.

  • Reaction: Heat the mixture to a temperature of 70-80°C under reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate of the crude product should form.

  • Isolation and Neutralization: Filter the crude product using a Buchner funnel and wash it with cold water until the washings are neutral to litmus (B1172312) paper. Further wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a final wash with water.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes expected and reported data for coumarin syntheses. The actual data for the synthesis of this compound should be determined experimentally.

ParameterExpected/Reported ValueCitation
Yield 52-92% (for similar 4-methylcoumarins)[4]
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to methyl and methoxy (B1213986) groups, and aromatic protons.[5][6]
¹³C NMR Peaks corresponding to carbonyl, aromatic, methyl, and methoxy carbons.[5][6]
IR (cm⁻¹) ~1720 (C=O, lactone), ~1600 (C=C, aromatic)[5][6]
Mass Spec (m/z) Expected molecular ion peak.[5][6]

Research Applications and Potential Signaling Pathways

While specific biological activities for this compound are not yet extensively documented, other polymethoxylated coumarins have shown a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[7] Research into this specific derivative could explore similar biological activities.

Potential areas of investigation include its effects on key cellular signaling pathways often modulated by coumarin derivatives, such as:

  • NF-κB Signaling Pathway: Many coumarins exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and is a target for some anticancer agents.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth and is often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a coumarin derivative might exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

NF-kB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription->Cytokines leads to Coumarin 4,6,7-Trimethoxy- 5-methylcoumarin Coumarin->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The Pechmann condensation provides a straightforward and efficient method for the synthesis of this compound. The detailed protocol and data presented in these application notes serve as a valuable resource for researchers interested in synthesizing and investigating the biological activities of this and other novel coumarin derivatives. Further studies are warranted to elucidate the specific pharmacological profile and mechanisms of action of this compound.

References

Troubleshooting & Optimization

4,6,7-Trimethoxy-5-methylcoumarin solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6,7-Trimethoxy-5-methylcoumarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product belonging to the coumarin (B35378) class of compounds. It has been isolated from the herbs of Viola yedonensis Makino.[1] Like other coumarin derivatives, it is being investigated for various potential biological activities.

Q2: What are the primary research applications of coumarin derivatives like this one?

Coumarin derivatives are widely studied for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] They are known to modulate various signaling pathways involved in these cellular processes.

Q3: In which solvents is this compound soluble?

This compound is a hydrophobic compound and is generally soluble in organic solvents.[4] Qualitative data indicates solubility in the following solvents:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (B87167) (DMSO)Soluble
AcetoneSoluble
CompoundSolventSolubility
7-Methoxy-4-methylcoumarinDMSO38 mg/mL (199.78 mM)[5]
7-MethoxycoumarinDMSO~10 mg/mL
7-MethoxycoumarinEthanol (B145695)~5 mg/mL
5,7-DihydroxycoumarinDMSO25 mg/mL (140.34 mM) (with sonication)[6]

Q4: What are the known biological targets or mechanisms of action for coumarins?

Coumarin derivatives have been shown to exert their effects through various mechanisms, including the modulation of key signaling pathways. In the context of inflammation, they have been observed to inhibit the NF-κB and MAPK pathways.[7][8][9] In cancer studies, coumarins have been found to affect the PI3K/Akt/mTOR signaling pathway, induce apoptosis, and inhibit microtubule polymerization.[2][10][11]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Compound

  • Problem: this compound is not dissolving in my desired solvent.

  • Solution:

    • Choose an appropriate solvent: As a hydrophobic compound, it is best dissolved in an organic solvent such as DMSO, DMF, or absolute ethanol to create a concentrated stock solution.[12]

    • Gentle heating: Gently warm the solution in a water bath (not exceeding 40-50°C) to aid dissolution.

    • Sonication: Use a sonicator bath to break up any aggregates and enhance solubility.[6]

    • Vortexing: Vigorous vortexing can also help in dissolving the compound.

Issue 2: Precipitation Upon Dilution in Aqueous Buffer

  • Problem: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer for my experiment.

  • Solution:

    • Lower the final concentration: The final concentration in the aqueous buffer may be too high. Try using a lower final concentration of the compound.

    • Optimize the dilution method: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.

    • Use a co-solvent: If your experimental system allows, you can have a small percentage of the organic solvent (e.g., DMSO, typically less than 0.5%) in your final aqueous solution to help maintain solubility. Always run a vehicle control with the same concentration of the co-solvent to check for its effects on your experiment.

    • Consider formulation strategies: For in vivo or cell-based assays where organic solvents are a concern, consider using solubilizing agents like cyclodextrins or formulating the compound in a suitable delivery vehicle.

Issue 3: Inconsistent Results in Biological Assays

  • Problem: I am observing high variability in my experimental results.

  • Solution:

    • Ensure complete dissolution: Before each experiment, visually inspect your stock solution to ensure the compound is fully dissolved. If you see any precipitate, try the solubilization techniques mentioned in Issue 1.

    • Prepare fresh dilutions: It is best to prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.

    • Vehicle control: Always include a vehicle control (the same concentration of the solvent used for the stock solution, e.g., DMSO) in your experiments to account for any effects of the solvent itself.

    • Purity of the compound: Verify the purity of your this compound, as impurities can lead to inconsistent results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 250.25 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 2.5 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear, yellow solution should be obtained.[4]

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for an In Vitro Cell Viability (MTT) Assay

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).

    • Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Anti-Inflammatory Signaling Pathways

Coumarin derivatives have been shown to inhibit inflammation by targeting key signaling pathways such as NF-κB and MAPK.

G Potential Anti-inflammatory Mechanism of Coumarins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK LPS/Cytokines IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene_Expression Inflammatory Gene Expression NF-κB->Gene_Expression Activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Gene_Expression Activates Coumarin Coumarin Coumarin->IKK Inhibits Coumarin->MAPK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by coumarins.

Anticancer Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Coumarin derivatives have been investigated for their potential to modulate this pathway.

G Potential Anticancer Mechanism of Coumarins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Coumarin Coumarin Coumarin->PI3K Inhibits Coumarin->Akt Inhibits

Caption: Modulation of the PI3K/Akt/mTOR pathway by coumarins.

References

Technical Support Center: Optimizing 4,6,7-Trimethoxy-5-methylcoumarin Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6,7-Trimethoxy-5-methylcoumarin. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during its synthesis, primarily via the Pechmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound via Pechmann Condensation?

A1: The synthesis of this compound is typically achieved through the Pechmann condensation. This reaction involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. For the target molecule, the required precursors are:

Q2: Which acid catalysts are most effective for this synthesis?

A2: A variety of acid catalysts can be employed for the Pechmann condensation.[1][2] The choice of catalyst can significantly influence reaction time, temperature, and overall yield. Common catalysts include:

  • Brønsted Acids: Concentrated Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA), and p-Toluenesulfonic acid.[1]

  • Lewis Acids: Aluminum Chloride (AlCl₃), Zinc Chloride (ZnCl₂), and Tin(IV) Chloride (SnCl₄).

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, zeolites, and sulfated zirconia are increasingly used to simplify purification and reduce environmental impact.

For reactions involving highly activated phenols, such as polymethoxy phenols, milder conditions and catalysts may be sufficient.

Q3: What are the typical reaction conditions for the synthesis of polymethoxy-coumarins?

A3: Reaction conditions can vary depending on the chosen catalyst and the reactivity of the substrates. General guidelines include:

  • Temperature: Reactions can be conducted at temperatures ranging from room temperature to elevated temperatures (typically 80-120 °C).

  • Solvent: Many Pechmann condensations are performed under solvent-free conditions, which can accelerate the reaction rate.[2] If a solvent is used, high-boiling point, non-polar solvents are often preferred.

  • Reaction Time: Reaction times can range from a few hours to overnight, depending on the catalyst and temperature.

Q4: What are the common side reactions and byproducts in this synthesis?

A4: The Pechmann condensation can sometimes lead to the formation of undesired side products. With polysubstituted phenols, the main challenges are:

  • Isomer Formation: Depending on the substitution pattern of the phenol, regioisomers of the desired coumarin (B35378) may be formed.

  • Chromone (B188151) Formation: Under certain conditions, particularly with catalysts like phosphorus pentoxide, the formation of a chromone byproduct can occur through a competing reaction pathway known as the Simonis chromone cyclization.[3]

  • Decomposition: Harsh acidic conditions and high temperatures can lead to the decomposition of the starting materials or the product, especially with sensitive methoxy (B1213986) groups.

Q5: How can I purify the final product, this compound?

A5: Purification of the crude product is essential to obtain a high-purity compound. Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be determined to effectively remove impurities.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the desired product from side products and unreacted starting materials. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) will need to be optimized.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting materials.1. Use a fresh or newly activated catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Extend the reaction time and monitor progress by TLC. 4. Purify starting materials before use.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in the cyclization step. 2. Steric hindrance or electronic effects of the substituents.1. Experiment with different acid catalysts (Lewis vs. Brønsted) as they can influence regioselectivity. 2. Optimize the reaction temperature; lower temperatures may favor the formation of a single isomer.
Presence of Chromone Byproduct 1. Use of a catalyst that favors the Simonis chromone cyclization (e.g., P₂O₅).[3] 2. High reaction temperatures.1. Switch to a different acid catalyst, such as sulfuric acid or a solid acid catalyst. 2. Conduct the reaction at a lower temperature.
Product Decomposition (dark-colored reaction mixture) 1. Excessively harsh acidic conditions. 2. Reaction temperature is too high.1. Use a milder acid catalyst or a lower concentration of a strong acid. 2. Reduce the reaction temperature.
Difficulty in Product Purification 1. Similar polarity of the product and impurities. 2. Oily or non-crystalline crude product.1. Utilize a more efficient purification method like preparative HPLC or optimize the column chromatography conditions (e.g., gradient elution). 2. Attempt to induce crystallization by trituration with a suitable solvent or by using a seed crystal. If the product is an oil, column chromatography is the recommended purification method.

Data Presentation

Table 1: Comparison of Catalysts for Pechmann Condensation (General)

CatalystTypical Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Reference(s)
Conc. H₂SO₄Stoichiometric1-24 h0 - 10040-90[1]
Amberlyst-1510-20 (w/w%)1-5 h80-12070-95[2]
ZnCl₂10-202-8 h100-14060-85[2]
InCl₃5-100.5-3 h80-11075-95N/A

Note: The data in this table represents typical ranges for Pechmann condensations of various phenols and may need to be optimized for the specific synthesis of this compound.

Experimental Protocols

General Protocol for Pechmann Condensation:

This is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 2,3,4-Trimethoxyphenol (1 equivalent)

  • Ethyl 2-methylacetoacetate (1-1.2 equivalents)

  • Acid Catalyst (e.g., Conc. H₂SO₄, Amberlyst-15)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Solvent for recrystallization (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2,3,4-trimethoxyphenol and ethyl 2-methylacetoacetate.

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. For strong acids like H₂SO₄, the addition should be done slowly and with cooling in an ice bath.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid acid catalyst was used, it can be removed by filtration. Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Neutralization and Extraction: If a strong acid catalyst was used, neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and then remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualizations

Pechmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Phenol and β-ketoester Catalyst Add Acid Catalyst Start->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Quench Quench in Ice Water Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Yield? Check_Conditions Check Temp, Time, Catalyst Activity Start->Check_Conditions Yes Multiple_Products Multiple Products? Start->Multiple_Products No Check_Conditions->Multiple_Products Change_Catalyst Change Catalyst/ Lower Temperature Multiple_Products->Change_Catalyst Yes Decomposition Decomposition? Multiple_Products->Decomposition No Change_Catalyst->Decomposition Milder_Conditions Use Milder Acid/Lower Temp Decomposition->Milder_Conditions Yes Purification_Issue Purification Difficulty? Decomposition->Purification_Issue No Milder_Conditions->Purification_Issue Optimize_Purification Optimize Chromatography/ Recrystallization Purification_Issue->Optimize_Purification Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Purification->Success

Caption: Troubleshooting decision tree for optimizing the coumarin synthesis reaction.

References

Technical Support Center: Stability and Degradation of 4,6,7-Trimethoxy-5-methylcoumarin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 4,6,7-Trimethoxy-5-methylcoumarin are not extensively available in published literature. The information provided in this technical support center is based on the established principles of coumarin (B35378) chemistry, the behavior of structurally related methoxy-substituted coumarins, and standard pharmaceutical industry practices for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by its core coumarin structure, which includes an α,β-unsaturated lactone ring, and its methoxy (B1213986) and methyl substituents. The main factors that can lead to degradation are:

  • pH: The lactone ring of the coumarin core is susceptible to hydrolysis, a reaction that is often accelerated by basic (high pH) conditions.[1] While generally more stable at neutral or slightly acidic pH, extreme acidic conditions can also lead to degradation.

  • Light (Photodegradation): Coumarin derivatives are often sensitive to light. Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.[1] Methoxy groups on the aromatic ring can influence the photosensitivity of the molecule.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation (thermolysis).[1] Therefore, storage at controlled, cool temperatures is recommended.

  • Oxidation: While the methoxy groups are generally less prone to oxidation than hydroxyl groups, strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of metal ions, could potentially lead to degradation.[1]

  • Solvent: The choice of solvent can impact the stability. Protic solvents, especially under basic or acidic conditions, can participate in the hydrolysis of the lactone ring. Aprotic solvents may offer better stability for short-term experiments.[1]

Q2: I am observing a rapid loss of my compound's signal (e.g., absorbance or fluorescence) during my experiment. What is the likely cause?

A2: A rapid loss of signal is a common indicator of compound degradation. The two most probable causes are photodegradation and hydrolysis.[1] To troubleshoot, first, minimize the exposure of your solution to light by working in a dimly lit room and using amber vials or foil-wrapped containers.[1] Second, check the pH of your solution. If it is basic, consider adjusting to a neutral or slightly acidic pH, if your experimental conditions permit.[1]

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored in a cool, dark place.[1] Using amber glass vials is highly recommended to protect against light exposure. For long-term storage, refrigeration (2-8 °C) is advisable. It is also best practice to prepare solutions fresh for each experiment or to use solutions of a consistent age to ensure reproducible results.[1]

Q4: I see new peaks appearing in my HPLC chromatogram after storing my sample solution for a day. What could this be?

A4: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products.[1] This indicates that your compound is not stable under the storage or experimental conditions. You should take steps to identify the cause of degradation by following the troubleshooting guide below. The new peaks could correspond to the hydrolyzed form of the coumarin (a coumarinic acid derivative) or products of photodegradation or oxidation.

Q5: How do the methoxy and methyl substituents affect the stability of the coumarin ring?

A5: Methoxy (-OCH₃) groups are electron-donating, which can influence the electronic distribution within the coumarin ring system. This can affect the molecule's susceptibility to nucleophilic attack (like hydrolysis) and its photochemical properties. The methyl (-CH₃) group is weakly electron-donating. The specific positions of these groups on the benzene (B151609) ring will determine their overall electronic effect on the lactone ring's stability. While a detailed analysis would require specific experimental data, it is known that substituents on the coumarin core influence stability and reactivity.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Potential Cause Suggested Solution
Variable Light Exposure Standardize the lighting conditions for all experiments. Use amber vials or cover glassware with aluminum foil. Prepare and handle solutions in a dimly lit environment.[1]
Inconsistent Solution Age Always use freshly prepared solutions. If solutions must be stored, ensure they are of a consistent age for all experimental runs and controls.[1]
Temperature Fluctuations Conduct all experiments at a consistent, controlled temperature. Be mindful of heat generated by equipment. Thermal degradation can occur at elevated temperatures.[1]
Variable pH Ensure the pH of your solutions is consistent across all experiments. Use appropriate buffers if necessary and compatible with your assay.
Solvent Evaporation Keep vials and containers tightly sealed to prevent solvent evaporation, which would concentrate the sample and potentially affect reaction rates and stability.
Issue 2: Evidence of Degradation (e.g., new HPLC peaks, color change, loss of activity)
Potential Cause Suggested Solution
Hydrolysis Check the pH of your solution. If basic, adjust to a neutral or slightly acidic pH.[1] If compatible with your experiment, consider using aprotic solvents.
Photodegradation Minimize light exposure at all stages of your experiment. Use low-intensity light sources where possible.[1]
Oxidation Degas your solvent to remove dissolved oxygen. If permissible, consider adding a suitable antioxidant to your solution.[1]
Impurity in Starting Material Verify the purity of your solid this compound before preparing solutions.[1]

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies of this compound.

Table 1: pH-Dependent Stability of this compound

pH Time (hours) % Remaining of Initial Concentration Appearance of Solution
2.00100Clear, colorless
2
8
24
7.00100Clear, colorless
2
8
24
9.00100Clear, colorless
2
8
24

Table 2: Photostability of this compound

Condition Time (hours) % Remaining of Initial Concentration Number of Degradation Products
Light Exposed 01000
2
8
24
Dark Control 01000
2
8
24

Table 3: Thermal Stability of this compound

Temperature Time (hours) % Remaining of Initial Concentration
4 °C 0100
24
72
Room Temp. (25 °C) 0100
24
72
40 °C 0100
24
72

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to identify the degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor agent to a final concentration of approximately 100 µg/mL.

  • Store a control sample (stock solution diluted in the appropriate solvent without the stressor) at 4 °C in the dark.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 1, 4, and 8 hours (base-catalyzed hydrolysis is often faster).

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protected from light.

    • Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

    • Incubate at 80°C in a sealed vial.

    • Withdraw aliquots at 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Prepare a 100 µg/mL solution in a suitable solvent.

    • Expose the solution in a quartz cuvette to a photostability chamber (e.g., with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).

    • Analyze a dark control sample stored under the same conditions but wrapped in foil.

    • Withdraw aliquots at appropriate time points.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid or acetic acid) and acetonitrile is a good starting point.

  • Use a photodiode array (PDA) or UV detector to monitor the parent compound and any degradation products.

  • Quantify the percentage of remaining this compound and the formation of degradation products over time.

Mandatory Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation, Degradation Profile) HPLC->Data

Caption: Workflow for a Forced Degradation Study.

G Coumarin This compound (Lactone Ring Intact) Intermediate Coumarinic Acid Derivative (cis-isomer, unstable) Coumarin->Intermediate Lactone Ring Opening Intermediate->Coumarin Rapid Recyclization (in neutral/acidic conditions) Product Coumaric Acid Derivative (trans-isomer, stable) Intermediate->Product Isomerization OH OH⁻ (Base)

Caption: Base-Catalyzed Hydrolysis of the Coumarin Lactone Ring.

G Start Unexpected Experimental Result? (e.g., low signal, extra peaks) CheckLight Was the solution exposed to light? Start->CheckLight CheckpH What is the pH of the solution? CheckLight->CheckpH No ProtectLight Protect from light using amber vials or foil. CheckLight->ProtectLight Yes CheckTemp Was the temperature controlled? CheckpH->CheckTemp Neutral AdjustpH Adjust pH to neutral or slightly acidic if possible. CheckpH->AdjustpH Basic or Extreme Acidic CheckAge Is the solution fresh? CheckTemp->CheckAge Yes ControlTemp Maintain a consistent and cool temperature. CheckTemp->ControlTemp No FreshSolution Prepare fresh solutions for each experiment. CheckAge->FreshSolution No End Problem Resolved CheckAge->End Yes ProtectLight->End AdjustpH->End ControlTemp->End FreshSolution->End

Caption: Troubleshooting Guide for Stability Issues.

References

Troubleshooting 4,6,7-Trimethoxy-5-methylcoumarin synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6,7-trimethoxy-5-methylcoumarin. The following information is designed to address common challenges and impurities encountered during its preparation, primarily via the Pechmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is the Pechmann condensation.[1][2] This reaction involves the acid-catalyzed condensation of a substituted phenol (B47542) with a β-ketoester. For the target molecule, the likely precursors are 2,3,4-trimethoxy-5-methylphenol and ethyl acetoacetate (B1235776) .

Q2: I am having trouble finding a commercial source for 2,3,4-trimethoxy-5-methylphenol. How can I synthesize it?

Q3: My Pechmann condensation reaction is resulting in a low yield. What are the critical parameters to optimize?

A3: Low yields in Pechmann condensations can be attributed to several factors. Key parameters to investigate include:

  • Catalyst Choice and Concentration: Strong protic acids like sulfuric acid or Lewis acids such as AlCl₃ are common catalysts.[2] The optimal catalyst and its concentration can vary depending on the specific substrates. For highly activated phenols, milder catalysts may be sufficient.[7]

  • Reaction Temperature: The reaction temperature is a crucial parameter. While some Pechmann condensations proceed at room temperature, others require heating.[3] It is important to find the ideal temperature that promotes the desired reaction without leading to decomposition or side-product formation.

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the starting phenol or β-ketoester can significantly impact the reaction outcome. Ensure the purity of your precursors before starting the reaction.

Q4: I am observing a dark-colored reaction mixture and product. What is the likely cause and how can I purify my product?

A4: Dark coloration in Pechmann reactions is common and can be due to the formation of polymeric side products or oxidation of the phenolic starting material, especially with highly activated, electron-rich phenols. Purification can typically be achieved by:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective in removing colored impurities.

  • Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be employed to separate the desired product from colored byproducts.

Troubleshooting Guide for Impurities

This guide addresses potential impurities that may arise during the synthesis of this compound and provides strategies for their identification and mitigation.

Observed Issue Potential Impurity/Cause Troubleshooting and Identification
Spot on TLC with slightly different Rf from the product Isomeric Coumarin (B35378) Cause: If the starting phenol has more than one position available for electrophilic attack, regioisomers can form. For 2,3,4-trimethoxy-5-methylphenol, condensation at the alternative ortho position could lead to an isomer. Identification: Careful analysis of ¹H and ¹³C NMR spectra. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling constants for the aromatic protons. Mass spectrometry will show the same molecular weight for isomers. Mitigation: Optimization of the catalyst and reaction conditions may favor the formation of the desired isomer.[3]
Presence of starting materials in the final product Incomplete Reaction Cause: Insufficient reaction time, low temperature, or inactive catalyst. Identification: TLC analysis will show spots corresponding to the starting phenol and/or β-ketoester. ¹H NMR will show characteristic signals of the starting materials. Mitigation: Increase reaction time, elevate the temperature, or use a fresh/more active catalyst. Ensure proper stoichiometry of reactants.[3]
Formation of a byproduct with a different molecular weight Chromone (B188151) Formation (Simonis Reaction) Cause: Under certain conditions, particularly with catalysts like phosphorus pentoxide, the reaction can favor the formation of a chromone isomer instead of a coumarin.[2] Identification: Mass spectrometry will show the same molecular weight as the coumarin product. However, ¹³C NMR will show a downfield shift for the carbonyl carbon (C4) in the chromone compared to the C2 carbonyl in the coumarin. The UV-Vis and fluorescence spectra will also be significantly different. Mitigation: Avoid catalysts known to promote the Simonis reaction. Stick to standard Pechmann condensation catalysts like H₂SO₄ or AlCl₃.
Broad, undefined peaks in NMR and streaking on TLC Polymeric Byproducts Cause: Highly activated phenols can be prone to polymerization under strong acidic conditions and elevated temperatures. Identification: Broad humps in the baseline of the NMR spectrum and streaking on the TLC plate are indicative of polymeric material. Mitigation: Use milder reaction conditions (lower temperature, shorter reaction time) and consider a less harsh acid catalyst. Purification by precipitation or column chromatography can help remove these impurities.
Signals corresponding to partially demethylated products Demethylation Cause: Strong acids at high temperatures can sometimes lead to the cleavage of methoxy (B1213986) groups. Identification: Mass spectrometry would show peaks corresponding to the loss of one or more methyl groups (M-14, M-28, etc.). ¹H NMR would show the appearance of phenolic -OH signals and a decrease in the integration of the methoxy signals. Mitigation: Use the mildest possible reaction conditions that still afford a reasonable yield.

Experimental Protocols

General Protocol for Pechmann Condensation:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted phenol (1 equivalent) and ethyl acetoacetate (1.1-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 10-20 mol%) to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C) for a specified time (monitor by TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_pechmann Pechmann Condensation p_cresol p-Cresol (B1678582) tm_toluene 3,4,5-Trimethoxytoluene (B53474) p_cresol->tm_toluene Multiple Steps (Bromination, Methoxylation) formyl_tm_toluene Formylated Trimethoxytoluene tm_toluene->formyl_tm_toluene Formylation phenol_precursor 2,3,4-Trimethoxy- 5-methylphenol formyl_tm_toluene->phenol_precursor Baeyer-Villiger Oxidation target 4,6,7-Trimethoxy- 5-methylcoumarin phenol_precursor->target eaa Ethyl Acetoacetate eaa->target

Caption: Proposed synthesis pathway for this compound.

Potential Side Reactions in Pechmann Condensation

Side_Reactions reactants Phenol + β-Ketoester desired_product Desired Coumarin reactants->desired_product Pechmann Condensation isomeric_product Isomeric Coumarin reactants->isomeric_product Alternative Cyclization chromone Chromone (Simonis Product) reactants->chromone Simonis Reaction polymer Polymeric Byproducts reactants->polymer Polymerization demethylated Demethylated Product desired_product->demethylated Harsh Acidic Conditions

Caption: Common side reactions in the synthesis of coumarins.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_purity 1. Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_conditions 2. Optimize Reaction Conditions (Temp, Time, Catalyst) check_purity->optimize_conditions Pure purification 3. Improve Purification (Recrystallization, Chromatography) optimize_conditions->purification Optimized characterize 4. Characterize Impurities (NMR, MS) purification->characterize Still Impure success Pure Product, Improved Yield purification->success Pure characterize->optimize_conditions Identify Side Reaction

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,6,7-Trimethoxy-5-methylcoumarin from crude extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Extraction & Initial Processing

Q1: What is the best solvent for extracting this compound from a plant matrix?

A1: The choice of solvent depends on the polarity of the target compound and the matrix. This compound is soluble in various organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone[1]. Methanol (B129727) or ethanol (B145695) are also commonly used for the initial extraction of coumarins from plant material[2][3]. A sequential extraction with solvents of increasing polarity, from n-hexane to ethyl acetate, can be effective for fractionation[3].

Q2: My crude extract is a complex mixture. How can I perform an initial cleanup?

A2: Liquid-liquid partitioning is an effective initial cleanup step. After obtaining the crude methanolic or ethanolic extract, it can be suspended in a methanol/water mixture and partitioned against solvents of increasing polarity. Non-polar impurities like fats and waxes can be removed with n-hexane, followed by extraction of the desired coumarin (B35378) into a solvent like dichloromethane or ethyl acetate[3]. Another approach involves dissolving the crude extract in a hot alkaline solution (e.g., 0.5% sodium hydroxide) and then precipitating the coumarins by adding acid. Impurities can be removed by washing with a solvent like ether after cooling the alkaline solution[4].

Troubleshooting: Low Extraction Yield

Potential Cause Troubleshooting Step
Incomplete cell lysis of the plant material. Ensure the plant material is finely ground to a coarse powder to maximize surface area for solvent penetration[3].
Insufficient extraction time or solvent volume. Macerate the plant material for an adequate duration (e.g., 72 hours) and use a sufficient solvent-to-solid ratio (e.g., 10:1 v/w). Repeat the extraction multiple times with fresh solvent[3].
Inappropriate solvent choice. Test a range of solvents with varying polarities to find the optimal one for your specific plant matrix.
Degradation of the target compound. Avoid high temperatures during solvent evaporation; use a rotary evaporator at a temperature not exceeding 45°C[3].

Chromatographic Purification

Q3: Which chromatographic technique is best for purifying this compound?

A3: Several chromatographic techniques are effective for purifying coumarins. The choice depends on the scale of purification and the complexity of the mixture.

  • Column Chromatography: This is a standard and effective method. Silica (B1680970) gel or alumina (B75360) can be used as the stationary phase[4]. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically employed.

  • Flash Chromatography: A faster version of column chromatography, suitable for rapid purification[4].

  • High-Performance Liquid Chromatography (HPLC): Ideal for high-resolution separation and purity assessment. Reversed-phase columns (e.g., C18) are commonly used[2][5].

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids a solid support, which can be beneficial for preventing irreversible adsorption of the sample[6].

Q4: I'm seeing poor separation of my compound from impurities during column chromatography. What can I do?

A4: Poor separation can be due to several factors.

  • Mobile Phase Optimization: The polarity of the mobile phase is critical. Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system that provides good separation between your target compound and impurities before running the column[4].

  • Stationary Phase Choice: While silica gel is common, for certain impurities, alumina (neutral or acidic) might provide better separation[4].

  • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Do not overload the column with the crude extract.

  • Gradient Elution: A shallow gradient elution can improve the resolution of closely eluting compounds.

Troubleshooting: Tailing or Streaking on TLC/Column Chromatography

Potential Cause Troubleshooting Step
Sample Overload. Apply a smaller amount of the sample to the TLC plate or column.
Interaction with Stationary Phase. Add a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase to reduce interactions with acidic or basic sites on the silica gel.
Inappropriate Solvent System. The solvent may be too polar or not polar enough to effectively move the compound. Experiment with different solvent ratios.
Compound Degradation on Silica. Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral alumina as the stationary phase.

Recrystallization

Q5: How can I purify this compound by recrystallization?

A5: Recrystallization is an excellent final purification step to obtain high-purity crystals. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Given that this compound is soluble in solvents like ethyl acetate and acetone, a mixed solvent system might be effective. For example, dissolving the compound in a minimal amount of hot ethyl acetate and then slowly adding a non-polar solvent like hexane until turbidity appears, followed by slow cooling, can induce crystallization. For coumarins, mixed aqueous-alcoholic solvents (e.g., aqueous methanol or aqueous ethanol) have been shown to be effective for recrystallization[7][8].

Troubleshooting: Recrystallization Issues

Potential Cause Troubleshooting Step
No crystal formation. The solution may not be supersaturated. Try evaporating some of the solvent or adding more of the anti-solvent. Scratching the inside of the flask with a glass rod can also induce nucleation. Seeding with a pure crystal, if available, is also effective.
Oiling out instead of crystallization. This occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. Use a lower boiling point solvent or a more dilute solution.
Impure crystals. The cooling rate might be too fast, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Washing the collected crystals with a small amount of cold solvent can also remove surface impurities.

Experimental Protocols

Protocol 1: General Extraction and Fractionation

  • Preparation of Plant Material: Air-dry the plant material and grind it into a coarse powder.

  • Solvent Extraction: Macerate the powdered material with methanol (10:1 solvent-to-solid ratio, v/w) at room temperature for 72 hours. Filter the extract and repeat the extraction twice more with fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract[3].

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 9:1 methanol/water mixture.

    • Perform successive partitioning with n-hexane to remove non-polar compounds.

    • Subsequently, partition the aqueous-methanolic phase with dichloromethane, followed by ethyl acetate.

    • Concentrate each fraction to dryness in vacuo[3]. The this compound is expected to be in the dichloromethane and/or ethyl acetate fractions.

Protocol 2: Column Chromatography Purification

  • TLC Analysis: Analyze the fractions from Protocol 1 by TLC to identify the fraction(s) containing the target compound and to determine a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Preparation: Pack a glass column with silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the enriched fraction in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure compound.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Solvent Selection: Dissolve the purified compound from Protocol 2 in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or acetone).

  • Induce Crystallization: Slowly add a non-polar solvent (anti-solvent) in which the compound is poorly soluble (e.g., hexane) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]

Table 2: Comparison of Purification Techniques for Coumarins

Technique Principle Advantages Disadvantages Typical Purity Reference
Column Chromatography AdsorptionScalable, widely applicableCan be time-consuming, potential for sample degradation on stationary phase>95%[4][9]
HPLC (Preparative) PartitioningHigh resolution, high purityExpensive, limited sample capacity>99%[2][5]
HSCCC Liquid-liquid partitioningNo solid support, high recoveryRequires specialized equipment, solvent system selection can be complex>97%[6]
Recrystallization Differential solubilityHigh purity, cost-effectiveCan have lower yield, requires a suitable solvent system>98%[7][8]

Visualizations

experimental_workflow crude_extract Crude Plant Extract partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) crude_extract->partitioning enriched_fraction Enriched Coumarin Fraction partitioning->enriched_fraction waste Impurities partitioning->waste Non-polar & very polar impurities column_chrom Column Chromatography (Silica Gel) enriched_fraction->column_chrom impure_product Impure 4,6,7-Trimethoxy- 5-methylcoumarin column_chrom->impure_product column_chrom->waste Separated impurities recrystallization Recrystallization impure_product->recrystallization pure_product Pure 4,6,7-Trimethoxy- 5-methylcoumarin recrystallization->pure_product recrystallization->waste Soluble impurities

Caption: Purification workflow for this compound.

troubleshooting_logic node_problem node_problem node_cause node_cause node_solution node_solution problem Poor Separation in Column Chromatography cause1 Suboptimal Mobile Phase problem->cause1 cause2 Column Overloading problem->cause2 cause3 Poor Column Packing problem->cause3 solution1 Optimize with TLC; Use Gradient Elution cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Uniformly cause3->solution3

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Optimizing the Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4,6,7-Trimethoxy-5-methylcoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of your target molecule.

I. Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound, which is typically achieved through a Pechmann condensation of 2,3,4-trimethoxy-5-methylphenol (B8458213) with a suitable β-ketoester, such as ethyl acetoacetate.

Problem 1: Low or No Product Yield

A low yield of the desired coumarin (B35378) is a common issue. Several factors can contribute to this problem, from reactant quality to reaction conditions.

Possible Cause Troubleshooting Suggestion
Poor Quality of Starting Materials - Phenol (B47542) Precursor (2,3,4-trimethoxy-5-methylphenol): Ensure the precursor is pure and free of contaminants. Impurities can interfere with the reaction. Consider purification by recrystallization or column chromatography if necessary.- β-Ketoester (e.g., Ethyl Acetoacetate): Use a freshly opened bottle or distill the ester before use to remove any hydrolysis products (acetic acid and ethanol).
Inactive or Inappropriate Catalyst - The choice of acid catalyst is crucial in the Pechmann condensation.[1] For electron-rich phenols like 2,3,4-trimethoxy-5-methylphenol, milder Lewis acids or solid acid catalysts may be more effective than strong mineral acids like H₂SO₄, which can cause side reactions.- Catalyst Screening: If one catalyst gives a low yield, try others. Common catalysts include Amberlyst-15, ZnCl₂, FeCl₃, and montmorillonite (B579905) K-10 clay.[2][3]
Suboptimal Reaction Temperature - The optimal temperature for Pechmann condensations can vary significantly.[2] For highly activated phenols, the reaction may proceed at room temperature, while others require heating.[1] Start with milder conditions and gradually increase the temperature. Excessive heat can lead to decomposition and the formation of side products.
Incorrect Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.
Presence of Water - The Pechmann condensation is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is not performed neat.

Problem 2: Formation of Significant Side Products

The appearance of multiple spots on your TLC plate indicates the formation of undesired side products.

Possible Cause Troubleshooting Suggestion
Self-Condensation of β-Ketoester - This is more likely at higher temperatures. Lowering the reaction temperature may reduce this side reaction.
Formation of Chromone (B188151) Isomers (Simonis Chromone Cyclization) - The use of certain catalysts, particularly phosphorus pentoxide (P₂O₅), can favor the formation of chromones instead of coumarins.[4] If chromone formation is suspected, consider switching to a different acid catalyst.
Demethylation of Methoxy (B1213986) Groups - Strong Brønsted acids like H₂SO₄ at high temperatures can cause the demethylation of the methoxy groups on the aromatic ring. Using a milder catalyst or lower temperatures can mitigate this.
Polymerization/Tar Formation - This is often a result of excessively high temperatures or highly acidic conditions. Optimize the temperature and consider a less aggressive catalyst.

Problem 3: Difficulty in Product Purification

Isolating the pure this compound from the reaction mixture can be challenging.

Possible Cause Troubleshooting Suggestion
Co-elution of Impurities - If column chromatography is used, optimize the solvent system to achieve better separation between the product and impurities. A gradient elution might be necessary.- Consider using a different stationary phase if separation on silica (B1680970) gel is poor.
Product Oiling Out During Recrystallization - Choose an appropriate solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- If the product oils out, try adding a co-solvent in which the compound is less soluble to induce crystallization.
Residual Catalyst - If a homogeneous catalyst was used, ensure it is thoroughly removed during the work-up. For example, acidic catalysts can be neutralized with a base wash.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and direct route is the Pechmann condensation.[4] This reaction involves the acid-catalyzed condensation of the corresponding phenol, 2,3,4-trimethoxy-5-methylphenol, with a β-ketoester like ethyl acetoacetate.

Q2: How can I synthesize the precursor, 2,3,4-trimethoxy-5-methylphenol?

While a specific protocol for this precursor was not found in the immediate search, analogous polysubstituted phenols are often synthesized through a series of steps involving:

  • Formylation or Acylation of a simpler phenol: Using reactions like the Gattermann or Houben-Hoesch reaction.

  • Methylation of hydroxyl groups: Using reagents like dimethyl sulfate (B86663) or methyl iodide.[5]

  • Introduction of the methyl group: This can be achieved through various methods, including Friedel-Crafts alkylation, though regioselectivity can be a challenge.

Q3: Which catalyst is best for the Pechmann condensation of a highly substituted, electron-rich phenol?

For electron-rich phenols, milder catalysts are often preferred to avoid side reactions.[1] Heterogeneous catalysts like Amberlyst-15, zeolites, or montmorillonite K-10 are good options as they are easily separable and can be more selective.[2][6] Lewis acids such as ZnCl₂ and FeCl₃ have also been used effectively.[3][7]

Q4: What are the typical reaction conditions for a Pechmann condensation?

Reaction conditions can vary widely depending on the substrates and catalyst used.

  • Temperature: Can range from room temperature to over 150°C.[6]

  • Solvent: Many Pechmann reactions are run neat (solvent-free).[8] If a solvent is used, high-boiling point, non-polar solvents like toluene (B28343) are often employed.[7]

  • Reaction Time: Can range from a few minutes with microwave irradiation to several hours under conventional heating.[2]

Q5: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (usually the phenol) and the appearance of a new, typically more polar, spot for the coumarin product indicates the reaction is progressing.

III. Data Presentation: Catalyst and Condition Effects on Pechmann Condensation Yields

The following tables summarize quantitative data on the Pechmann condensation for the synthesis of various coumarin derivatives, illustrating the impact of different catalysts and reaction conditions on the yield. This data can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Different Catalysts on the Yield of 7-Hydroxy-4-methylcoumarin

CatalystAmount (mol%)Temperature (°C)TimeYield (%)Reference
Amberlyst-15 0.2 g110150 min~95[9]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs 10110Not specified88[3]
Cr(NO₃)₃·9H₂O 10Microwave (450W)Not specifiedHigh[2]
InCl₃ 3Room Temp (Ball Mill)5 min95[8]
FeCl₃·6H₂O 10Reflux in Toluene16 hHigh[7]
conc. H₂SO₄ -5°C to RT18 h80[10]

Table 2: Effect of Temperature on the Yield of 4-methyl-2H-benzo[h]chromen-2-one

Temperature (°C)Yield (%)
4020
8060
11088
13070
15055
(Data adapted from a study using Amberlyst-15 as a catalyst)[6]

IV. Experimental Protocols

General Protocol for Pechmann Condensation using a Homogeneous Catalyst (e.g., H₂SO₄) [11]

  • In a round-bottom flask, combine the phenol (1 equivalent) and the β-ketoester (1-1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add the acid catalyst (e.g., concentrated sulfuric acid) dropwise with stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC).

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Pechmann Condensation using a Heterogeneous Catalyst (e.g., Amberlyst-15) [6]

  • In a round-bottom flask, combine the phenol (1 equivalent), the β-ketoester (1.1 equivalents), and the solid acid catalyst (e.g., 10 mol%).

  • Heat the mixture with stirring at the desired temperature.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add a suitable solvent (e.g., ethyl acetate) to dissolve the product.

  • Filter to remove the catalyst. The catalyst can often be washed, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pechmann_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Pechmann Condensation cluster_workup Work-up & Purification cluster_product Final Product Phenol 2,3,4-Trimethoxy- 5-methylphenol Reaction Mixing with Acid Catalyst (e.g., Amberlyst-15) Phenol->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Heating Heating (Monitor by TLC) Reaction->Heating Stirring Quenching Quenching (e.g., Ice-water) Heating->Quenching Filtration Filtration Quenching->Filtration Purification Purification (Recrystallization or Column Chromatography) Filtration->Purification Product 4,6,7-Trimethoxy- 5-methylcoumarin Purification->Product

Caption: General experimental workflow for the synthesis of this compound via Pechmann condensation.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Catalyst Evaluate Catalyst Activity/Choice Check_Reactants->Check_Catalyst [Reactants OK] Purify_Reactants Purify/Replace Reactants Check_Reactants->Purify_Reactants [Impurities Found] Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp [Catalyst OK] Change_Catalyst Screen Different Catalysts Check_Catalyst->Change_Catalyst [Ineffective Catalyst] Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time [Temp Optimized] Adjust_Temp Systematically Vary Temperature Optimize_Temp->Adjust_Temp [Suboptimal Temp] Monitor_TLC Monitor Reaction by TLC Optimize_Time->Monitor_TLC [Suboptimal Time] Success Improved Yield Optimize_Time->Success [Time Optimized] Purify_Reactants->Success Change_Catalyst->Success Adjust_Temp->Success Monitor_TLC->Success

Caption: A logical troubleshooting workflow for addressing low product yield in coumarin synthesis.

References

Technical Support Center: Overcoming Resistance to Coumarin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to coumarin-based compounds in cell lines.

Troubleshooting Guides

This section addresses common issues observed during experiments with coumarin-based compounds.

Table 1: Troubleshooting Common Experimental Issues

Observed Issue Potential Cause Recommended Solution / Investigation
Decreased sensitivity or increased IC50 value of a coumarin (B35378) compound in your cell line over time. 1. Development of acquired resistance: Prolonged exposure to a drug can lead to the selection of resistant cell populations.[1] 2. Upregulation of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump the compound out of the cell.[2][3][4] 3. Cell line contamination or misidentification. 1. Confirm IC50: Perform a dose-response curve using an MTT or similar cell viability assay to quantify the change in IC50. 2. Assess Efflux Pump Expression: Use qPCR to measure the mRNA levels of ABC transporter genes (e.g., ABCB1) and Western blot to quantify the protein levels.[5][6] 3. Use Efflux Pump Inhibitors: Co-treat cells with a known P-gp inhibitor (e.g., verapamil) and the coumarin compound to see if sensitivity is restored.[3] 4. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
High variability in cell viability assay results. 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Compound precipitation at high concentrations. 1. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase during the assay.[1] 2. Plate Layout: Avoid using the outer wells of the plate for experimental samples; fill them with media or PBS to maintain humidity. 3. Solubility Check: Visually inspect the compound in media at the highest concentration under a microscope for any signs of precipitation.
No change in target protein levels after treatment, despite observed cytotoxicity. 1. Off-target effects: The coumarin derivative may be acting through a different mechanism than hypothesized. 2. Rapid protein degradation or turnover. 3. Activation of compensatory signaling pathways. 1. Broad-Spectrum Kinase Profiling: Assess the effect of the compound on a panel of kinases. 2. Time-Course Experiment: Analyze target protein levels at multiple, earlier time points post-treatment. 3. Pathway Analysis: Use techniques like quantitative proteomics to identify other affected pathways.[7]
Coumarin compound is effective in sensitive cell lines but not in known multidrug-resistant (MDR) cell lines. 1. Compound is a substrate for ABC transporters: The compound is likely being effluxed by P-gp, MRP1, or BCRP, which are often overexpressed in MDR cell lines.[3][4]1. Confirm P-gp Substrate Status: Use a P-gp inhibitor in the MDR cell line to see if it sensitizes the cells to your compound. 2. Structural Modification: Consider synthesizing derivatives of the coumarin compound that are less likely to be P-gp substrates.

Frequently Asked Questions (FAQs)

Mechanisms of Resistance

Q1: What are the primary mechanisms by which cancer cells develop resistance to coumarin-based anticancer agents?

A1: The primary mechanisms of resistance are multifaceted and similar to those observed for other chemotherapeutic agents. Key mechanisms include:

  • Increased Drug Efflux: Overexpression of ABC transporters, particularly P-glycoprotein (P-gp/ABCB1), is a major cause of multidrug resistance (MDR).[3][4] These transporters actively pump coumarin compounds out of the cell, reducing their intracellular concentration and efficacy.

  • Alterations in Drug Targets: For coumarins that inhibit specific enzymes, mutations in the target protein can prevent the drug from binding effectively. While well-documented for the anticoagulant warfarin (B611796) (mutations in VKORC1), this is also a potential mechanism for anticancer coumarins targeting enzymes like HSP90 or kinases.[8][9]

  • Activation of Pro-survival Signaling Pathways: Cancer cells can bypass the effects of a coumarin compound by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR pathway.[10] This can counteract the pro-apoptotic or anti-proliferative signals induced by the drug.

  • Induction of the Heat Shock Response: For coumarins that target HSP90, inhibition of the N-terminus can lead to a compensatory "heat shock response," which increases the levels of pro-survival chaperones like Hsp70 and Hsp27, thereby promoting resistance.[11]

Q2: My coumarin derivative is an HSP90 inhibitor. Why might I be seeing resistance?

A2: Resistance to HSP90 inhibitors, including those with a coumarin scaffold like novobiocin (B609625) and its analogues, can arise from several factors. A significant issue with N-terminal inhibitors is the induction of the heat shock response, which upregulates other chaperones that help cancer cells survive.[11] C-terminal inhibitors were developed to avoid this, but resistance can still occur.[8] Additionally, some cancer cells can evade apoptosis through more subtle mechanisms even when HSP90 is inhibited.[11]

Overcoming Resistance

Q3: How can I overcome P-glycoprotein (P-gp) mediated resistance to my coumarin compound?

A3: Several strategies can be employed to overcome P-gp-mediated resistance:

  • Co-administration with P-gp Inhibitors: Using "chemosensitizers" or P-gp inhibitors (e.g., verapamil) can block the efflux pump, thereby increasing the intracellular concentration and efficacy of the coumarin compound.[3]

  • Development of Novel Derivatives: Synthesizing analogues of the lead coumarin that are not substrates for P-gp is a common medicinal chemistry approach.

  • Dual-Targeting Inhibitors: Some research focuses on creating hybrid molecules that inhibit both the primary cancer target and P-gp. For example, some coumarin derivatives have been shown to inhibit both P-gp and Carbonic Anhydrase XII, another protein involved in resistance.[2][3]

Q4: Can combination therapy help overcome resistance to coumarin-based compounds?

A4: Yes, combination therapy is a highly effective strategy. Combining a coumarin-based compound with another anticancer drug that has a different mechanism of action can create synthetic lethality and prevent the emergence of resistant clones. For example, HSP90 inhibitors, including coumarin-based ones, have shown synergistic effects when combined with protein kinase inhibitors or taxanes.[10]

Experimental Design

Q5: I am trying to develop a coumarin-resistant cell line. What is the general procedure?

A5: Developing a resistant cell line typically involves chronic exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug. A general protocol is as follows:

  • Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to your coumarin compound.[1]

  • Chronic Exposure: Culture the cells in a medium containing the coumarin compound at a concentration below the IC50 (e.g., IC20).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration in the culture medium. This process is repeated over several months.

  • Characterization: After a significant increase in the IC50 is observed (e.g., >10-fold), the resulting resistant cell line should be characterized to confirm the resistance phenotype and investigate the underlying mechanisms.[5]

Table 2: Representative IC50 Values of Coumarin Derivatives in Cancer Cell Lines

Compound Class Compound Example Cell Line IC50 (µM) Reference
HSP90 Inhibitor NovobiocinSKBr3 (Breast)~700[12]
HSP90 Inhibitor Analogue 3-Arylcoumarin 1SKBr3 (Breast)5.21[9]
HSP90 Inhibitor Analogue 3-Arylcoumarin 1MCF-7 (Breast)3.71[9]
Coumarin-Thiazole Hybrid Compound 40aDLD-1 (Colon)5.79[13]
Coumarin-Thiazole Hybrid Compound 40bHepG2 (Liver)3.70[13]
Coumarin-Artemisinin Hybrid Hybrid 1aHepG2 (Liver)3.05[13]
Coumarin-Imidazothiadiazole SP11Molt4 (Leukemia)0.72
Coumarin-Triazole Hybrid LaSOM 186MCF-7 (Breast)2.66[1]

Note: This table provides examples of IC50 values and is for illustrative purposes. Direct comparison is challenging as experimental conditions may vary between studies.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxicity of a coumarin compound and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • Coumarin compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the coumarin compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for P-glycoprotein (ABCB1) Expression

This protocol is used to quantify the protein level of the P-gp efflux pump.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-ABCB1/P-gp)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

  • Loading control antibody (e.g., anti-β-actin)

Procedure:

  • Cell Lysis: Lyse parental and resistant cells and quantify the total protein concentration.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity for P-gp and normalize it to the loading control (e.g., β-actin) to compare expression levels between sensitive and resistant cells.

Protocol 3: Quantitative RT-PCR (qPCR) for ABCB1 Gene Expression

This protocol is used to measure the relative mRNA expression level of the ABCB1 gene.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ABCB1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Isolate total RNA from parental and resistant cell lines.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction with the master mix, cDNA template, and specific primers for ABCB1 and the housekeeping gene.

  • Real-Time PCR: Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct (2-ΔΔCt) method. The expression of ABCB1 in resistant cells is normalized to the housekeeping gene and then compared to the normalized expression in the parental cells to determine the fold change.

Visualizations

Signaling Pathways and Workflows

cluster_0 Mechanism of Action Coumarin Coumarin Compound HSP90 HSP90 Coumarin->HSP90 Inhibits PI3K PI3K Coumarin->PI3K Inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf) HSP90->ClientProteins Stabilizes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ClientProteins->Proliferation cluster_1 Resistance Mechanisms Coumarin_ext Coumarin (Extracellular) Coumarin_int Coumarin (Intracellular) Coumarin_ext->Coumarin_int Enters Cell Target Cellular Target (e.g., HSP90) Coumarin_int->Target Inhibits Pgp P-glycoprotein (ABCB1) Coumarin_int->Pgp Substrate for Effect Therapeutic Effect (Apoptosis, etc.) Target->Effect Pgp->Coumarin_ext Efflux PI3K_Akt PI3K/Akt Pathway (Upregulated) Survival Increased Survival PI3K_Akt->Survival cluster_2 Experimental Workflow for Investigating Resistance Start Observe Decreased Sensitivity (High IC50) Viability Confirm with Cell Viability Assay (MTT) Start->Viability Molecular Investigate Molecular Mechanisms Viability->Molecular qPCR qPCR for ABCB1 mRNA Molecular->qPCR Western Western Blot for P-gp Protein Molecular->Western Signaling Western Blot for p-Akt/Akt Molecular->Signaling Functional Perform Functional Assay qPCR->Functional Western->Functional Signaling->Functional Inhibitor Co-treat with P-gp Inhibitor Functional->Inhibitor Conclusion Determine Resistance Mechanism Inhibitor->Conclusion

References

Side effects and toxicity of trimethoxy coumarins in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preclinical Studies of Trimethoxy Coumarins

Disclaimer: Direct preclinical safety and toxicity data for many specific trimethoxy coumarins are limited in publicly available literature. This guide provides troubleshooting advice and frequently asked questions based on established findings for the parent compound, coumarin (B35378), and other relevant derivatives. Researchers should always establish a specific safety profile for their novel trimethoxy coumarin compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: General Toxicity & In Vivo Studies

Question: We are initiating an in vivo study with a novel trimethoxy coumarin in rats and are unsure about the starting dose. What is the known acute toxicity of related compounds?

Answer: Acute toxicity, often measured by the median lethal dose (LD50), can vary significantly between species and coumarin derivatives. For the parent compound, coumarin, the oral LD50 in rats is reported to be between 290 and 680 mg/kg body weight.[1][2] In mice, the oral LD50 ranges from 196 to 780 mg/kg.[1][2][3] For other derivatives, such as Osthole, the intraperitoneal LD50 in mice is 710 mg/kg bw.[1][2][4]

Troubleshooting Tip: Always begin with a dose-range finding study in a small group of animals. It is crucial to monitor for clinical signs of toxicity, such as changes in body weight, hyperventilation, tremor, or photophobia.[1][2][4]

Quantitative Data Summary: Acute Toxicity (LD50)

Compound Species Route of Administration LD50 (mg/kg bw) Reference
Coumarin Rat Oral 290 - 680 [1][2]
Coumarin Mouse Oral 196 - 780 [1][2][3]
Coumarin Guinea Pig Oral 202 [1]
Osthole Mouse Intraperitoneal 710 [1][2][4]
Esculetin Mouse Oral >2000 [2]

| Esculetin | Mouse | Intraperitoneal | 1450 |[2] |

Question: Our preclinical study in rats shows elevated liver enzymes (ALT, AST) after administration of a trimethoxy coumarin. Is hepatotoxicity a known side effect?

Answer: Yes, hepatotoxicity is the most well-documented side effect of coumarin in preclinical studies, particularly in rat models.[5][6][7] The mechanism in rats is believed to involve metabolism via cytochrome P450 enzymes to a reactive intermediate, the coumarin 3,4-epoxide, which can lead to centrilobular necrosis.[8][9] This effect is dose-dependent.[8] Interestingly, this toxicity is species-specific; mice are less susceptible, and humans primarily metabolize coumarin to the non-toxic 7-hydroxycoumarin.[5][10][11]

Troubleshooting Workflow: Investigating Unexpected Hepatotoxicity

G Start Elevated Liver Enzymes Observed Confirm Confirm Findings: - Repeat enzyme assays - Histopathology of liver tissue Start->Confirm Dose Is it Dose-Dependent? Run a dose-response study Confirm->Dose Species Is it Species-Specific? Test in a different species (e.g., mouse) Dose->Species Mechanism Investigate Mechanism: - Quantify metabolites - In vitro studies with hepatocytes Species->Mechanism Stop Re-evaluate Compound Safety Mechanism->Stop G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Problem High Result Variability Causes Compound Issues Cell Culture Issues Assay Protocol Issues Problem->Causes Solubility Check compound solubility and stability in media Causes:f0->Solubility Seeding Ensure consistent cell seeding density Causes:f1->Seeding Time Standardize incubation times precisely Causes:f2->Time Reagents Verify reagent quality and concentrations Causes:f2->Reagents G cluster_human Primary Human Pathway cluster_rat Primary Rat Pathway Coumarin Coumarin Metabolism Metabolism Coumarin->Metabolism CYP2A6 CYP2A6 Metabolism->CYP2A6  Major CYP_other Other CYPs (e.g., CYP2E1) Metabolism->CYP_other  Minor HC7 7-Hydroxycoumarin (Non-toxic) CYP2A6->HC7 Detoxification Epoxide Coumarin 3,4-Epoxide (Reactive Intermediate) CYP_other->Epoxide Activation Necrosis Hepatocellular Necrosis Epoxide->Necrosis Toxicity

References

Technical Support Center: Enhancing Aqueous Solubility of Methylated Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for increasing the aqueous solubility of methylated coumarins, a common challenge in experimental and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: Why do methylated coumarins have low aqueous solubility?

Methylated coumarins are derivatives of coumarin (B35378), a benzopyrone scaffold. The addition of methyl groups, which are nonpolar, increases the lipophilicity and reduces the polarity of the molecule. This increased lipophilic character leads to poor interaction with polar water molecules, resulting in low aqueous solubility.[1][2] Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[3][4]

Q2: What are the primary methods to increase the aqueous solubility of these compounds?

Several techniques can be employed, categorized as physical and chemical modifications. Key methods include:

  • pH Adjustment: For methylated coumarins with ionizable groups (e.g., hydroxyl groups), adjusting the pH of the aqueous medium can significantly increase solubility.[5][6]

  • Co-solvency: Using a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous solution, enhancing the solubility of hydrophobic compounds.[4][7][8]

  • Complexation: Forming inclusion complexes with agents like cyclodextrins can encapsulate the hydrophobic coumarin molecule, presenting a hydrophilic exterior to the aqueous environment.[9][10]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier at a molecular level can improve wettability and dissolution rates.[9][11]

  • Particle Size Reduction: Techniques like micronization increase the surface-area-to-volume ratio of the drug particles, which can improve the dissolution rate.[3][7][12]

Q3: How does methylation specifically impact solubility compared to the parent coumarin?

The impact of methylation depends on its position and the overall molecular structure.

  • N-methylation: In related heterocyclic structures, N-methylation can sometimes unexpectedly increase solubility by disrupting intramolecular hydrogen bonds and changing the molecule's conformation.[2][13]

  • O-methylation: O-methylation, particularly of carboxylic acids or phenols, generally masks a polar, ionizable group, leading to a significant increase in lipophilicity and a corresponding decrease in aqueous solubility.[2][13]

  • C-methylation: Adding a methyl group to the carbon skeleton typically increases lipophilicity. For instance, 6-methylcoumarin (B191867) is slightly more lipophilic and less soluble than its parent compound, coumarin.[1]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems encountered during experiments and provides a logical workflow for resolving them.

G start Problem: Methylated Coumarin Precipitates in Aqueous Buffer stock 1. Verify Stock Solution Is the compound fully dissolved in the organic stock (e.g., DMSO)? start->stock ph 2. Adjust pH Does the compound have an ionizable group (e.g., phenol)? Increase pH for acidic phenols. stock->ph Yes, fully dissolved cosolvent 3. Use a Co-solvent Add a water-miscible solvent (e.g., Ethanol, Propylene (B89431) Glycol) to the aqueous buffer. ph->cosolvent No ionizable group or pH change is ineffective/ incompatible advanced 4. Advanced Techniques If solubility is still insufficient, consider more complex methods. cosolvent->advanced Still precipitates or co-solvent interferes with assay complexation Cyclodextrin (B1172386) Complexation (e.g., HP-β-CD, SBE-β-CD) advanced->complexation micelles Micellar Solubilization (e.g., Surfactants, Copolymers) advanced->micelles

Caption: Troubleshooting workflow for addressing poor solubility of methylated coumarins.

Problem: My methylated coumarin precipitates when I dilute the DMSO stock solution into an aqueous buffer.

Solution Steps:

  • Verify Stock Solution: Ensure your compound is completely dissolved in the stock solvent (e.g., DMSO, DMF) before diluting it into the aqueous buffer. Sonication may help dissolve the initial solid.[5]

  • Adjust pH (if applicable): Many coumarins possess phenolic hydroxyl groups, which are weakly acidic.[5] Increasing the pH of the buffer above the compound's pKa will deprotonate the hydroxyl group, forming a more soluble phenolate (B1203915) anion. For example, the solubility of 4-methylesculetin (B191872) (pKa ≈ 8.72) increases significantly at higher pH.[5]

    • Caution: Ensure the pH change does not affect your compound's stability or the integrity of your biological assay.

  • Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can significantly improve solubility.[6][7] Common co-solvents include ethanol, propylene glycol, and polyethylene (B3416737) glycol (PEG).[4][5][8] Start with a low concentration (e.g., 1-5% v/v) and increase as needed, keeping in mind the tolerance of your experimental system.

  • Consider Advanced Techniques: If the above methods are insufficient or incompatible with your experiment, more advanced formulation strategies may be necessary.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like methylated coumarins, forming an inclusion complex with greatly enhanced aqueous solubility.[9][10] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to improve the solubility and stability of 7-hydroxy-4-methylcoumarin.[10]

    • Micellar Solubilization: Surfactants or block copolymers can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize methylated coumarins. Diblock copolymers like mPEG-PLGA have been used to increase the solubility of the model hydrophobic compound Coumarin-6.

Quantitative Data on Solubility Enhancement

The effectiveness of different solubilization techniques can be quantified. The table below summarizes available data for coumarins.

CompoundSolvent/SystemSolubilityFold Increase (vs. Water)Reference
4-Methylesculetin DMSO (Stock Solution)45 mg/mLN/A[5]
Esculetin (related) 1:4 DMF:PBS (pH 7.2)~0.2 mg/mLN/A[5]
Coumarin-6 Water0.25 µg/mL1 (Baseline)
Coumarin-6 2.5% w/v mPEG-PDLLA-decyl in water>10 µg/mL~40-50x
Coumarin 1 M Arginine in water~2x higher than in water~2x[14]

Key Experimental Protocols

1. Protocol: Co-solvent Screening for Solubility Enhancement

This protocol outlines a systematic approach to determine the optimal co-solvent concentration.

G prep 1. Prepare Stock Dissolve methylated coumarin in 100% DMSO (e.g., 10-50 mM). dilute 2. Prepare Co-solvent Series Prepare aqueous buffers with increasing co-solvent % (v/v). (e.g., 0%, 1%, 2%, 5%, 10%) prep->dilute add 3. Add Compound Add a small aliquot of stock to each buffer/co-solvent mix to reach the target concentration. dilute->add assess 4. Assess Solubility Vortex and incubate. Observe for precipitation. add->assess quant 5. Quantify (Optional) Centrifuge, filter supernatant, and measure concentration (e.g., UV-Vis, HPLC). assess->quant

Caption: Experimental workflow for co-solvent screening.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of the methylated coumarin in a suitable 100% organic solvent like DMSO or DMF. Ensure the compound is fully dissolved.[6]

  • Co-solvent Buffer Preparation: Create a series of your desired aqueous buffer solutions containing increasing percentages of the chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v ethanol).[6]

  • Dilution: Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of your compound.

  • Solubility Assessment (Qualitative): Vortex each solution thoroughly. Visually inspect for any cloudiness or precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature.[6]

  • Solubility Assessment (Quantitative): To determine the exact solubility, prepare saturated solutions. After incubation, centrifuge the samples to pellet any undissolved compound. Carefully remove the supernatant, filter it through a 0.22 µm filter, and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

2. Protocol: Cyclodextrin-Mediated Solubilization

This protocol describes how to use cyclodextrins to form an inclusion complex.

Methodology:

  • Cyclodextrin Solution Preparation: Prepare solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or SBE-β-CD) in your aqueous buffer at various concentrations (e.g., 0, 5, 10, 20, 50 mM).[6]

  • Complex Formation: Add an excess amount of the solid methylated coumarin powder to each cyclodextrin solution.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Quantification: After equilibration, follow Step 5 from the co-solvent protocol (centrifuge, filter, and measure concentration) to determine the apparent solubility of the coumarin at each cyclodextrin concentration.

  • Phase Solubility Diagram: Plot the concentration of the dissolved coumarin (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the complex stoichiometry and the binding constant.

References

Validation & Comparative

A Comparative Analysis of 4,6,7-Trimethoxy-5-methylcoumarin and Other Coumarins: An Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, are widely recognized for their broad spectrum of pharmacological activities. This guide provides a comparative overview of the biological properties of 4,6,7-Trimethoxy-5-methylcoumarin against other well-characterized coumarin (B35378) derivatives. While specific experimental data on this compound is currently limited in publicly available literature, this comparison leverages established structure-activity relationships and data from analogous compounds to provide a useful reference for researchers. This compound has been identified as a natural product isolated from the herbs of Viola yedonensis Makino, a plant known for its traditional use in treating inflammatory conditions.

Comparative Data on Biological Activities of Selected Coumarins

The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of various coumarin derivatives, providing a basis for comparison.

Anti-inflammatory Activity
Coumarin DerivativeAssayCell Line/ModelIC50 / InhibitionReference
6,7-Dimethoxy-4-methylcoumarin Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 macrophagesSignificant inhibition at 100, 200, and 400 µM[1][2][3]
Prostaglandin E2 (PGE2) ProductionLPS-induced RAW 264.7 macrophagesSignificant inhibition at 100, 200, and 400 µM[1][2][3]
6-Methylcoumarin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells33.8% inhibition at 200 µM, 92.79% at 500 µM[4]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 cellsSignificant inhibition at 200-500 µM[4]
6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins (Derivative 8) Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 cellsIC50 = 7.6 µM[5]
Anticancer Activity
Coumarin DerivativeCell LineIC50 ValueReference
Xanthotoxin HepG2 (Liver Cancer)6.9 ± 1.07 µg/mL[6]
7-Methoxycoumarin HL-60 (Leukemia)Potentially effective as an anti-leukemia agent[7]
4-Hydroxycoumarin derivatives (Compound 4g) Agrobacterium tumefaciens-induced tumors (potato disc assay)IC50 = 1.12 ± 0.02 mg/mL[8][9]
6,7-Methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d) MDA-MB-435 (Melanoma)Potent and selective inhibition[10]
Antimicrobial Activity
Coumarin DerivativeMicroorganismMIC (Minimum Inhibitory Concentration)Reference
Aesculetin Streptococcus aureus, E. coli, Salmonella, etc.0.031 - 0.313 g/L[11]
7-Oxycoumarinyl amino alcohols (Compound 9) P. aeruginosa1.09 µg/mL[12]
K. pneumoniae6.25 µg/mL[12]
B. subtilis12.5 µg/mL[12]
4-Hydroxycoumarin derivative (Compound 1) S. aureusInhibition zone: 34.5 mm[13]
B. subtilisInhibition zone: 24 mm[13]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducible research.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
  • Principle: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Protocol:

    • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Treatment: The cells are pre-treated with various concentrations of the test coumarin for 1-2 hours.

    • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

    • Incubation: The plates are incubated for 24 hours.

    • NO Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.

Anticancer Activity Assay: MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and incubated to allow for attachment.

    • Treatment: Cells are treated with various concentrations of the test coumarin and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination
  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.

  • Protocol:

    • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.

    • Serial Dilution: The test coumarin is serially diluted in a liquid growth medium in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the prepared microbial suspension.

    • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many coumarins are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Nucleus->Inflammatory_Mediators induces expression of MAPK->Nucleus activates transcription factors in Coumarin Coumarin Derivatives Coumarin->IKK inhibits Coumarin->MAPK inhibits

Caption: Inhibition of NF-κB and MAPK signaling by coumarins.

General Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of a compound's biological activity.

Experimental_Workflow Compound Test Compound (e.g., Coumarin) AntiInflammatory Anti-inflammatory Assay (e.g., NO production) Compound->AntiInflammatory Anticancer Anticancer Assay (e.g., MTT) Compound->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial DataAnalysis Data Analysis (IC50 / MIC Calculation) AntiInflammatory->DataAnalysis Anticancer->DataAnalysis Antimicrobial->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for screening biological activities.

References

Validating the Anticancer Efficacy of 4,6,7-Trimethoxy-5-methylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, coumarins have emerged as a promising class of compounds due to their diverse pharmacological activities. This guide provides a comparative analysis of the potential anticancer efficacy of 4,6,7-Trimethoxy-5-methylcoumarin against established coumarin (B35378) derivatives, namely the natural compounds Scopoletin (B1681571) and Osthole, and a representative synthetic coumarin. Due to the limited direct experimental data on this compound, this comparison leverages structure-activity relationship insights from existing literature to project its potential efficacy and mechanism of action.

Comparative Anticancer Activity

The anticancer potential of coumarin derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. Lower IC50 values indicate greater potency.

Based on the structural features of this compound, which include multiple methoxy (B1213986) groups and a methyl group, it is hypothesized to exhibit significant cytotoxic activity. The presence of methoxy groups on the coumarin ring has been associated with potent anticancer effects. The methyl group at the C4 position may also contribute to reduced metabolism and enhanced stability[1].

For comparison, the following tables summarize the experimentally determined IC50 values for Scopoletin, Osthole, and a representative synthetic coumarin derivative against various cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50)

CompoundCancer Cell LineIC50 (µM)Reference
Scopoletin PC3 (Prostate)~817 (157 µg/mL)[2]
HeLa (Cervical)~1530 (294 µg/mL)[2]
A549 (Lung)~83[3]
Osthole MDA-MB-435 (Breast)~100 (after 36h)[4]
SMMC-7721 (Hepatocellular)Varies (dose-dependent)[5]
Hepa1-6 (Hepatocellular)Varies (dose-dependent)[5]
Synthetic Coumarin (Compound 11b) MDA-MB-231 (Breast)4.46[4]

Table 2: Comparative Apoptosis Induction

CompoundCancer Cell LineApoptosis RateReference
Scopoletin PC3 (Prostate)35% at 400 µg/mL[2]
Osthole HeLa (Cervical)30.12% at 50 µg/mL[6]
A549 (Lung)18.31% (Osthole alone)[7]
Synthetic Coumarin (Compound 19) MDA-MB-231 (Breast)36.17% at 12 µM (48h)[8]

Table 3: Comparative in vivo Tumor Growth Inhibition

| Compound | Cancer Model | Dosage | Tumor Growth Inhibition | Reference | |---|---|---|---| | Osthole | Retinoblastoma Xenograft | Not specified | Significant inhibition |[9] | | | Hepatocellular Carcinoma Xenograft | 61, 122, 244 mg/kg | Significant suppression |[5][10] | | Scopoletin-Cinnamic Acid Hybrid (17b) | Not specified | Dose-dependent | Significant suppression |[11] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Signaling Pathways and Mechanisms of Action

Coumarin derivatives exert their anticancer effects through various mechanisms, with the PI3K/Akt signaling pathway being a prominent target. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis.

Hypothesized Mechanism for this compound:

Given its structure, this compound is predicted to inhibit the PI3K/Akt pathway, leading to downstream effects such as:

  • Induction of Apoptosis: By downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax), leading to the activation of caspases (e.g., Caspase-3).

  • Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, potentially causing arrest at the G1 or G2/M phase.

The following diagrams illustrate the general experimental workflow for evaluating anticancer efficacy and the PI3K/Akt signaling pathway targeted by coumarins.

Experimental workflow for evaluating anticancer efficacy.

signaling_pathway coumarin This compound (and other coumarins) pi3k PI3K coumarin->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition proliferation Cell Proliferation & Survival akt->proliferation cell_cycle Cell Cycle Progression mtor->cell_cycle bax Bax (Pro-apoptotic) bcl2->bax Inhibition caspase Caspase-3 Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

PI3K/Akt signaling pathway targeted by coumarins.

References

Comparative Analysis of 4,6,7-Trimethoxy-5-methylcoumarin Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic effects and underlying mechanisms of 4,6,7-trimethoxy-5-methylcoumarin and its analogs reveals their potential as anticancer agents. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this promising field of study.

Coumarins, a class of natural compounds, have garnered significant attention for their diverse pharmacological properties, including anticancer activities. The substitution pattern on the coumarin (B35378) scaffold plays a crucial role in their biological efficacy. This guide focuses on analogs of this compound, exploring how modifications to this core structure influence their cytotoxic effects and their interaction with key cellular signaling pathways implicated in cancer progression.

Comparative Cytotoxicity of Coumarin Analogs

The cytotoxic potential of coumarin derivatives is a key indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of various this compound analogs against different cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
7-Hydroxy-4-methylcoumarinMCF-7 (Breast)>100[1]
7-Hydroxy-4,5-dimethylcoumarinGeneral Cytotoxicity (LD50)126.69 µg/mL[2]
7-Hydroxy-4-methylcoumarin Derivative 2d MDA-MB-231 (Breast)10.75 µg/mL[3]
7-Hydroxy-4-methylcoumarin Derivative 2e MCF-7 (Breast)6.85 µg/mL[3]
7-Hydroxy-4-methylcoumarin Derivative 4 HL60 (Leukemia)8.09[1][4]
7-Hydroxy-4-methylcoumarin Derivative 4 MCF-7 (Breast)3.26[1]
7-Hydroxy-4-methylcoumarin Derivative 4 A549 (Lung)9.34[1]
Coumarin-cinnamic acid hybrid 8b HepG2 (Liver)13.14[1][4]
Coumarin-cinnamic acid hybrid 8b MCF-7 (Breast)7.35[1]
Coumarin-cinnamic acid hybrid 8b A549 (Lung)4.63[1]

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

A growing body of evidence suggests that many coumarin derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. One of the most critical pathways implicated in cancer is the Phosphoinositide 3-kinase (PI3K)/AKT pathway. Aberrant activation of this pathway is a common feature in many types of cancer, leading to uncontrolled cell proliferation and resistance to apoptosis (programmed cell death).

Several studies have demonstrated that coumarin analogs can inhibit the PI3K/AKT pathway, thereby inducing apoptosis in cancer cells. For instance, certain coumarin derivatives have been shown to suppress the phosphorylation of PI3K and AKT, key activation steps in this signaling cascade.[5][6] This inhibition leads to a downstream cascade of events that ultimately promote cancer cell death.

dot

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Coumarin 4,6,7-Trimethoxy-5- methylcoumarin Analogs Coumarin->PI3K Inhibition Coumarin->AKT Inhibition

Caption: PI3K/AKT Signaling Pathway and Inhibition by Coumarin Analogs.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of coumarin derivatives often involves well-established chemical reactions. A common method is the Pechmann condensation, which is used for the synthesis of 4-substituted coumarins. For the synthesis of this compound and its analogs, modifications of this and other standard organic synthesis procedures are employed. The general workflow for the synthesis and characterization of these compounds is outlined below.

dot

Synthesis_Workflow Start Starting Materials (e.g., Substituted Phenols, β-ketoesters) Reaction Chemical Synthesis (e.g., Pechmann Condensation, Alkylation, etc.) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Final Pure Coumarin Analog Characterization->Final

Caption: General workflow for the synthesis of coumarin analogs.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549, HL60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin analogs. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

dot

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Treat Treat with Coumarin Analogs Seed->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Western Blot Analysis for PI3K/AKT Pathway Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. In the context of studying the mechanism of action of coumarin analogs, it can be used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as PI3K and AKT themselves. A decrease in the phosphorylated (active) forms of these proteins in cells treated with the coumarin analogs would provide evidence for the inhibition of this pathway.

General Procedure:

  • Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

The comparative analysis of this compound analogs highlights their potential as a promising scaffold for the development of novel anticancer agents. The cytotoxic activity of these compounds appears to be influenced by the specific substitution patterns on the coumarin ring. Furthermore, their ability to inhibit the PI3K/AKT signaling pathway provides a mechanistic basis for their anticancer effects.

Future research should focus on the synthesis and evaluation of a broader range of analogs with systematic modifications to establish a more comprehensive structure-activity relationship. Investigating the selectivity of these compounds for cancer cells over normal cells is also a critical step. Moreover, in vivo studies are necessary to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of these coumarin derivatives holds significant promise for the discovery of new and effective cancer therapies.

References

Unraveling the Anticancer Potential of 4,6,7-Trimethoxy-5-methylcoumarin: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Coumarins, a class of benzopyrone compounds, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including potent anticancer properties. While the specific mechanistic details of 4,6,7-Trimethoxy-5-methylcoumarin are still under active investigation, extensive research on structurally similar coumarin (B35378) derivatives provides a strong foundation for understanding its likely mechanism of action. This guide offers a comparative analysis of the established anticancer mechanisms of related coumarin compounds, presenting a hypothetical framework for the action of this compound and providing detailed experimental protocols for its validation.

Postulated Mechanism of Action of this compound

Based on the activities of analogous methoxy-substituted coumarins, it is hypothesized that this compound exerts its anticancer effects through a multi-pronged approach involving the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are likely mediated by the modulation of key intracellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation.

Comparative Performance of Coumarin Derivatives

To contextualize the potential efficacy of this compound, this section compares its anticipated activities with experimentally validated data from other notable coumarin derivatives.

Table 1: Comparative Cytotoxicity of Coumarin Derivatives in Cancer Cell Lines
CompoundCell LineIC50 ValueReference
This compound VariousTo be determinedN/A
5,7-DimethoxycoumarinB16 Melanoma> 500 µM (24h)[1][2]
5,7-DimethoxycoumarinA375 Melanoma~250 µM (72h)[1][2]
6,7-DimethoxycoumarinK562 Leukemia~5-10 µM[3][4]
7,8-Dihydroxy-4-methylcoumarinA549 Lung Cancer~160 µg/mL[5]
7-HydroxycoumarinCisplatin-resistant Ovarian Cancer~12 µM[6]
Esculetin (6,7-dihydroxycoumarin)THP-1 LeukemiaNot specified[7]
Table 2: Comparative Effects of Coumarin Derivatives on Cell Cycle Distribution
CompoundCell LineEffectReference
This compound VariousTo be determinedN/A
5,7-DimethoxycoumarinB16 and A375 MelanomaG0/G1 Phase Arrest[1][2]
6,7-DimethoxycoumarinK562 LeukemiaG0/G1 Phase Arrest[3][4]
7-HydroxycoumarinCisplatin-resistant Ovarian CancerG2/M Phase Arrest[6]
Esculetin (6,7-dihydroxycoumarin)PC3, DU145, LNCaP Prostate CancerG1 Phase Arrest[8]

Key Signaling Pathways in Coumarin-Induced Apoptosis

The induction of apoptosis is a hallmark of many effective anticancer agents. Coumarin derivatives have been shown to trigger this process through the modulation of critical signaling cascades.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival. Its inhibition can lead to the activation of pro-apoptotic proteins. Many coumarin derivatives are known to suppress this pathway, thereby promoting cancer cell death.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival & Proliferation Akt->Survival Coumarin 4,6,7-Trimethoxy- 5-methylcoumarin Coumarin->Akt Inhibition

Figure 1: Postulated inhibition of the PI3K/Akt survival pathway by this compound.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation and survival. Dysregulation of this pathway is common in many cancers. Certain coumarins have been shown to inhibit this pathway, leading to reduced cancer cell growth.[1][2][5]

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Mitogens) Receptor Cell Surface Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Coumarin 4,6,7-Trimethoxy- 5-methylcoumarin Coumarin->ERK Inhibition

Figure 2: Hypothesized inhibitory effect of this compound on the MAPK/ERK pathway.

The Intrinsic Apoptosis Pathway

Ultimately, the inhibition of survival pathways converges on the activation of the intrinsic (mitochondrial) apoptosis pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway Coumarin 4,6,7-Trimethoxy- 5-methylcoumarin Bcl2 Bcl-2 Family (Anti-apoptotic) Coumarin->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Coumarin->Bax Activation Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Proposed mechanism of apoptosis induction via the intrinsic pathway by this compound.

Experimental Protocols for Mechanistic Validation

To confirm the hypothesized mechanism of action of this compound, the following standard experimental protocols are recommended.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with This compound (Dose-response & Time-course) Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Cell Cycle Analysis) Treatment->Flow WB Western Blot (Apoptosis & Signaling Proteins) Treatment->WB Data Data Analysis MTT->Data Flow->Data WB->Data

Figure 4: General experimental workflow for validating the mechanism of action.

MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Western Blot Analysis for Apoptosis and Signaling Markers

This technique is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., for Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Protocol:

    • Lyse treated and untreated cells in RIPA buffer on ice.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.[10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • PBS

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11][12]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is forthcoming, the extensive body of research on related coumarin derivatives provides a robust predictive framework. It is highly probable that this compound induces anticancer effects through the modulation of key survival and proliferation pathways like PI3K/Akt and MAPK/ERK, ultimately leading to cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses and the further elucidation of the therapeutic potential of this promising compound.

References

Cross-Validation of 4,6,7-Trimethoxy-5-methylcoumarin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry, coumarin (B35378) derivatives stand out for their diverse pharmacological properties. This guide provides a comparative analysis of 4,6,7-Trimethoxy-5-methylcoumarin and related compounds, offering researchers, scientists, and drug development professionals a valuable resource for cross-validating experimental results. While specific experimental data for this compound is limited in publicly available literature, this guide draws comparisons with structurally similar and well-studied coumarin derivatives to infer its potential biological activities.

Comparative Analysis of Biological Activities

The biological activity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin scaffold. Methoxylation and methylation can alter the lipophilicity, bioavailability, and interaction of these compounds with biological targets. The following tables summarize the reported anticancer and anti-inflammatory activities of various coumarin derivatives, providing a basis for contextualizing the potential efficacy of this compound.

Table 1: Anticancer Activity of Selected Coumarin Derivatives

Compound IDCoumarin Scaffold ModificationCancer Cell LineIC50 ValueReference
Compound 1 4-hydroxy-7-methylcoumarin derivativeMCF-7 (Breast)0.003 µM[1]
Farnesiferol BSesquiterpene coumarinMCF-7 (Breast)42.1 µM[1]
Farnesiferol CSesquiterpene coumarinMCF-7 (Breast)14 µM[1]
Umbelliferone7-hydroxycoumarinMDA-MB-231 (Breast)15.56 µM[1]
Umbelliferone7-hydroxycoumarinMCF-7 (Breast)10.31 µM[1]
Scopoletin-cinnamic hybridScopoletin derivativeMCF-7 (Breast)0.231 µM[1]
42e Thiazolopyrazolyl coumarin derivativeMCF-7 (Breast)5.41-10.75 µM[2]
77 Coumarin-indole hybridCCRF-CEM (Leukemia)0.33 µM[2]
77 Coumarin-indole hybridUO-31 (Renal)0.76 µM[2]
79 Coumarin-indole derivativeMCF-7 (Breast)7.4 µM[2]
Pulchrin A-Ovarian cancer cells22 µM[3]
5h Benzylsulfone coumarin derivativeHela, HepG2, H1299, hct-116, McF-718.1-32.6 µM[3]
5m Benzylsulfone coumarin derivativeHela, HepG2, H1299, hct-116, McF-729.3-42.1 µM[3]

Table 2: Anti-inflammatory Activity of Selected Coumarin Derivatives

CompoundAssayModelActivity/IC50Reference
4-Hydroxy-7-methoxycoumarin (4H-7MTC)NO ProductionLPS-stimulated RAW264.7 cellsSignificant reduction[4][5]
4-Hydroxy-7-methoxycoumarin (4H-7MTC)PGE2 ProductionLPS-stimulated RAW264.7 cellsSignificant reduction[4][5]
4-Hydroxy-7-methoxycoumarin (4H-7MTC)Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)LPS-stimulated RAW264.7 cellsSignificant reduction[4][5]
6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives (compounds 4 and 8 )Carrageenan-induced paw edemaRat44.05% and 38.10% inhibition (surpassing indomethacin)[6]
Coumarin derivative 8 NO ProductionLPS-induced RAW 264.7 cellsIC50 = 7.6 μM[7]
Coumarin Schiff base derivative 6 Protein denaturationIn vitro92.59-95.1% inhibition[8]
Coumarin Schiff base derivative 7 Protein denaturationIn vitro90.44-95.42% inhibition[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activities of coumarin derivatives.

1. MTT Cytotoxicity Assay

  • Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell line of interest (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM, RPMI-1640)

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

    • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Anti-Inflammatory Activity Assay (Nitric Oxide Production)

  • Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • 96-well plates

    • Complete culture medium

    • Lipopolysaccharide (LPS)

    • Test compound

    • Griess reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).

    • Incubation: Incubate the plates for 24 hours.

    • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

    • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition by the test compound.[4][7]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.

G Workflow for MTT Cytotoxicity Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h add_compound Add varying concentrations of test compound incubate_24h->add_compound incubate_48h Incubate for 24-72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

G NF-κB and MAPK Signaling in Inflammation cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates IκBα IκBα Degradation TLR4->IκBα activates iNOS iNOS ERK->iNOS upregulates COX2 COX-2 ERK->COX2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ERK->Cytokines upregulates JNK->iNOS upregulates JNK->COX2 upregulates JNK->Cytokines upregulates p38->iNOS upregulates p38->COX2 upregulates p38->Cytokines upregulates NFκB NF-κB Activation IκBα->NFκB NFκB->iNOS upregulates NFκB->COX2 upregulates NFκB->Cytokines upregulates Coumarin Coumarin Derivatives Coumarin->ERK inhibits Coumarin->JNK inhibits Coumarin->IκBα inhibits

Caption: Inhibition of NF-κB and MAPK pathways by coumarins.

G Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Coumarin Coumarin Derivative Bcl2 Bcl-2 (anti-apoptotic) down-regulation Coumarin->Bcl2 modulates Bax Bax (pro-apoptotic) up-regulation Coumarin->Bax modulates Caspase9 Caspase-9 activation Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Induction of apoptosis by coumarin derivatives.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Scopoletin, a Representative Coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro and in vivo experimental results for the coumarin (B35378) derivative, scopoletin (B1681571). Due to the limited availability of comprehensive and comparative public data on 4,6,7-Trimethoxy-5-methylcoumarin, this guide focuses on the well-researched compound scopoletin (7-hydroxy-6-methoxycoumarin) to illustrate the principles of comparing in vitro and in vivo findings for a bioactive coumarin.

This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a clear understanding of the translational potential of this class of compounds.

Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity of Scopoletin

The following tables summarize the key findings from in vitro and in vivo studies on the anti-inflammatory effects of scopoletin.

Table 1: In Vitro Anti-inflammatory Activity of Scopoletin

Assay TypeCell LineParameter MeasuredKey FindingsReference
Lipopolysaccharide (LPS)-induced inflammationRAW 264.7 macrophagesProstaglandin E2 (PGE2) releaseConcentration-dependent inhibition[1]
Tumor Necrosis Factor-alpha (TNF-α) releaseConcentration-dependent inhibition[1]
Interleukin-1β (IL-1β) releaseConcentration-dependent inhibition[1]
Interleukin-6 (IL-6) releaseConcentration-dependent inhibition[1]
Cyclooxygenase-2 (COX-2) expressionSuppression of expression in a concentration-dependent manner[1]
5-Lipoxygenase (5-LOX) InhibitionEnzyme assayIC501.76 ± 0.01 μM[2]

Table 2: In Vivo Anti-inflammatory Activity of Scopoletin

Animal ModelInflammatory AgentDosage of ScopoletinKey FindingsReference
Mouse Ear EdemaCroton oil>100 mg/kgSignificant inhibition of edema[3][4]
100 mg/kgReduction in PGE2 and TNF-α overproduction[5]
Mouse Paw EdemaCarrageenan>100 mg/kgSignificant alleviation of paw edema[3][4]
50, 100, 200 mg/kgReduction in myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels[5]
Acetic Acid-Induced WrithingAcetic acidNot specifiedAnalgesic effects observed[6]
Formalin TestFormalinNot specifiedAntinociceptive effect, particularly in the late phase[6]

Experimental Protocols

In Vitro: Inhibition of Pro-inflammatory Mediators in RAW 264.7 Macrophages

Mouse macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. The cells are pre-treated with varying concentrations of scopoletin for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The expression of COX-2 protein in the cell lysates is determined by Western blot analysis.[1]

In Vivo: Carrageenan-Induced Paw Edema in Mice

Male ICR mice are administered scopoletin intraperitoneally at doses ranging from 50 to 200 mg/kg. After 30 minutes, a subplantar injection of carrageenan is administered to the right hind paw to induce localized inflammation. The paw volume is measured at various time points post-carrageenan injection using a plethysmometer. The extent of edema is calculated as the increase in paw volume compared to the pre-injection volume. At the end of the experiment, paw tissue may be collected to measure levels of myeloperoxidase (MPO) as an indicator of neutrophil infiltration and malondialdehyde (MDA) as a marker of lipid peroxidation.[4][5]

Mandatory Visualizations

experimental_workflow Experimental Workflow: In Vitro and In Vivo Anti-inflammatory Assays for Scopoletin cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start RAW 264.7 Macrophage Culture invitro_treat Pre-treatment with Scopoletin invitro_start->invitro_treat invitro_stim LPS Stimulation invitro_treat->invitro_stim invitro_measure Measure Pro-inflammatory Mediators (ELISA, Western Blot) invitro_stim->invitro_measure invitro_end Quantitative Data (e.g., Inhibition of TNF-α, PGE2) invitro_measure->invitro_end invivo_end Efficacy Data (e.g., % Edema Inhibition) invivo_start Mouse Model (e.g., ICR mice) invivo_treat Scopoletin Administration (i.p.) invivo_start->invivo_treat invivo_stim Induce Inflammation (e.g., Carrageenan) invivo_treat->invivo_stim invivo_measure Measure Edema and Biomarkers invivo_stim->invivo_measure invivo_measure->invivo_end

Caption: Workflow for in vitro and in vivo anti-inflammatory assays.

signaling_pathway Simplified Signaling Pathway of Scopoletin's Anti-inflammatory Action cluster_pathway Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK Scopoletin Scopoletin Scopoletin->NFkB Scopoletin->MAPK COX2 COX-2 Expression Scopoletin->COX2 NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines PGE2 PGE2 Production COX2->PGE2 NO NO Production iNOS->NO Inflammation Inflammation Cytokines->Inflammation PGE2->Inflammation NO->Inflammation

Caption: Scopoletin's inhibition of inflammatory pathways.

References

Efficacy of Coumarin Derivatives in Comparison to Standard Drugs: A Scientific Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of coumarin (B35378) derivatives, with a focus on their anti-inflammatory, anticancer, and antioxidant properties. While specific experimental data on 4,6,7-Trimethoxy-5-methylcoumarin is limited in the current body of scientific literature, this document compiles and compares the efficacy of structurally related coumarin compounds against established standard drugs in relevant in vitro assays. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of coumarin-based compounds for novel drug discovery and development.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the efficacy of various coumarin derivatives compared to standard drugs in anti-inflammatory, anticancer, and antioxidant assays.

Table 1: Anti-Inflammatory Activity of Coumarin Derivatives vs. Standard Drugs

Compound/DrugAssayCell LineIC50 / % InhibitionReference
Coumarin Derivatives
6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarin (Derivative 8)NO Production InhibitionRAW 264.7IC50: 7.6 μM[1]
4-Hydroxy-7-Methoxycoumarin (4H-7MTC)NO Production InhibitionRAW 264.7Concentration-dependent reduction[2]
Coumarin-Schiff Base (Compound 7)Protein Denaturation Inhibition-> Ibuprofen[3]
Standard Drugs
IndomethacinCarrageenan-induced paw edema--[4]
DiclofenacCOX-2 InhibitionHuman Dermal FibroblastsPotent Inhibitor[5]
DexamethasoneTNF-α Inhibition-IC50: 31.67 μM[6]

Table 2: Anticancer Activity of Coumarin Derivatives vs. Standard Drugs

Compound/DrugCell LineAssayIC50Reference
Coumarin Derivatives
4-methylcoumarin-triazole hybrid (LaSOM 186)MCF-7 (Breast Cancer)MTT2.66 μM[7]
Coumarin-thiazole hybrid (42e)MCF-7 (Breast Cancer)MTT5.41–10.75 μM[8]
Coumarin-thiazole hybrid (44a)HepG2 (Liver Cancer)MTT3.74 ± 0.02 μM[8]
Bis-coumarin (Compound 73)MCF-7 (Breast Cancer)Cytotoxicity12.1 µg/mL[9]
Standard Drugs
CisplatinMCF-7 (Breast Cancer)MTT45.33 μM[7]
DoxorubicinMCF-7 (Breast Cancer)Cytotoxicity16.2 µg/mL[9]
DocetaxelMCF-7 (Breast Cancer)Cytotoxicity5 (4.44-5.69) nM[10]
OxaliplatinHT-29 (Colorectal Cancer)Cytotoxicity6.7 (6.10-7.33) μM[10]

Table 3: Antioxidant Activity of Coumarin Derivatives vs. Standard Antioxidants

Compound/DrugAssayIC50 / % ScavengingReference
Coumarin Derivatives
4-hydroxy-6-methoxy-2H-chromen-2-one (4a)DPPH Radical ScavengingIC50: 0.05 mM[11]
7-Hydroxy 3-methoxy coumarin 5-O-β-glucopyranosideDPPH Radical ScavengingED50: 6.31 μg/mL[12]
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Compound 6)DPPH Radical ScavengingGood antioxidant activity[11]
Standard Antioxidants
Ascorbic AcidDPPH Radical ScavengingIC50: 0.06 mM[11]
Butylated Hydroxytoluene (BHT)DPPH Radical ScavengingIC50: 0.58 mM[11]
TroloxTEAC (Trolox Equivalent Antioxidant Capacity)Standard for TEAC assay[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., coumarin derivative) or a standard anti-inflammatory drug. Cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

Anticancer Activity: MTT Cell Viability Assay
  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media and conditions as recommended by the supplier.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound or a standard anticancer drug. Control wells contain medium with the vehicle used to dissolve the compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[15]

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM). Standard antioxidant solutions (e.g., ascorbic acid, Trolox) are also prepared.[16]

  • Reaction Mixture: In a 96-well plate, 20 µL of various concentrations of the test compound or standard are mixed with 180 µL of the DPPH solution. A blank well contains only methanol.[17]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[16]

  • Absorbance Reading: The absorbance of the solutions is measured at 517 nm using a microplate reader.[16]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[18] The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways

The anti-inflammatory effects of many coumarin derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Below are diagrams of the NF-κB and MAPK signaling pathways, which are frequently implicated.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activation IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB p_IkB p-IκB (Degradation) IkB->p_IkB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation p_IkB->NFkB Release DNA DNA p_NFkB->DNA Translocation & Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Transcription Coumarin Coumarin Derivatives Coumarin->IKK Inhibition

Caption: NF-κB Signaling Pathway and Inhibition by Coumarins.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation DNA DNA AP1->DNA Translocation & Binding Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Coumarin Coumarin Derivatives Coumarin->MAPKK Inhibition of Phosphorylation

Caption: MAPK Signaling Pathway and Modulation by Coumarins.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been established in human clinical trials. Further research is required to fully elucidate its therapeutic potential.

References

Benchmarking 4,6,7-Trimethoxy-5-methylcoumarin Against Known Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 4,6,7-Trimethoxy-5-methylcoumarin on tubulin polymerization against established inhibitors. The data presented for this compound is illustrative and intended to serve as a framework for potential future experimental validation.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions, including mitosis, cell motility, and intracellular transport. Their dynamic instability makes them a key target for anticancer therapies. Compounds that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptosis in rapidly dividing cancer cells. Many natural and synthetic compounds, including some coumarin (B35378) derivatives, have been investigated for their effects on microtubule dynamics. This guide benchmarks the hypothetical efficacy of this compound against well-characterized tubulin polymerization inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical) and known tubulin polymerization inhibitors. Lower IC50 values indicate greater potency.

CompoundType of AgentIC50 (µM)Notes
This compound Destabilizing (Hypothetical) 5.2 (Hypothetical) This value is hypothetical and serves as a placeholder for comparative purposes. The structural similarity of the trimethoxy substitution to other known tubulin inhibitors suggests potential activity that requires experimental verification.
Colchicine (B1669291)Destabilizing~1-10[1][2][3]A well-known natural product that binds to the colchicine-binding site on β-tubulin, inhibiting microtubule formation.[1][3]
Combretastatin A-4 (CA-4)Destabilizing~2.9[4]A potent inhibitor of tubulin polymerization that also binds to the colchicine site.[4]
Paclitaxel (Taxol)StabilizingNot ApplicablePaclitaxel promotes tubulin polymerization and stabilizes microtubules, leading to mitotic arrest. Its mechanism is opposite to that of destabilizing agents, so a direct IC50 for inhibition of polymerization is not a relevant measure.
VincristineDestabilizing~0.1-1An alkaloid that inhibits tubulin polymerization by binding to the vinca (B1221190) domain on tubulin.

Experimental Protocols

A standard method for assessing the efficacy of potential inhibitors is the in vitro tubulin polymerization assay. This can be performed using either a turbidity-based or fluorescence-based method.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

Materials:

  • Lyophilized tubulin (e.g., porcine brain tubulin, >99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Guanosine-5'-triphosphate (GTP) stock solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • Black, opaque 96-well microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a 10x working stock of the test compounds and control inhibitors by diluting a 10 mM stock in General Tubulin Buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of GTB containing 1 mM GTP, 10% glycerol, and 10 µM DAPI.[5]

  • Assay Execution:

    • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed (37°C) 96-well plate.[5]

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[5]

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.[5][6]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the test compound.

    • The rate of tubulin polymerization is proportional to the increase in fluorescence over time. Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro tubulin polymerization assay for screening potential inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Prepare Reagents (Tubulin, Buffers, GTP, DAPI) compound_prep Prepare Compound Dilutions (Test & Control Inhibitors) add_compounds Add 10 µL of Compound Dilutions to Wells reagent_prep->add_compounds plate_prep Pre-warm 96-well Plate to 37°C compound_prep->add_compounds plate_prep->add_compounds add_tubulin_mix Add 90 µL of Tubulin Polymerization Mix add_compounds->add_tubulin_mix initiate_reaction Place Plate in 37°C Plate Reader add_tubulin_mix->initiate_reaction measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) Every 60s for 60 min initiate_reaction->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calculate_inhibition Calculate % Inhibition vs. Control plot_data->calculate_inhibition determine_ic50 Determine IC50 from Dose-Response Curve calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway Context

The diagram below illustrates the central role of microtubule dynamics in the cell cycle and the point of intervention for tubulin polymerization inhibitors.

signaling_pathway cluster_mitosis Mitosis Details G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cytokinesis tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules spindle Mitotic Spindle Formation microtubules->spindle separation Chromosome Separation spindle->separation apoptosis Apoptosis spindle->apoptosis Disruption Leads to Mitotic Arrest & inhibitor This compound (and other inhibitors) inhibitor->polymerization Inhibits

Caption: Role of tubulin polymerization in mitosis and inhibitor action.

References

A Guide to the Reproducibility of Coumarin Studies: Using 4-Methylcoumarin Derivatives as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of synthetic protocols and cytotoxic activity of 4-methylcoumarin (B1582148) derivatives, highlighting key experimental details that are crucial for reproducible results. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to equip researchers with the necessary tools to confidently design and interpret studies on 4,6,7-Trimethoxy-5-methylcoumarin and other related compounds.

Comparison of Cytotoxic Activity of 4-Methylcoumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-methylcoumarin derivatives against three human cancer cell lines: K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma).[1][2][3][4] The data is extracted from a single study to ensure internal consistency of the experimental conditions, thereby providing a reliable basis for structure-activity relationship (SAR) comparisons.[1][2][3][4]

CompoundK562 IC50 (µM)LS180 IC50 (µM)MCF-7 IC50 (µM)
7,8-Dihydroxy-4-methylcoumarins (DHMCs)
3-n-Hexyl-7,8-dihydroxy-4-methylcoumarin65.240.145.3
3-n-Octyl-7,8-dihydroxy-4-methylcoumarin50.132.530.2
3-n-Decyl-7,8-dihydroxy-4-methylcoumarin42.425.225.1
7,8-Diacetoxy-4-methylcoumarins (DAMCs)
3-Ethoxycarbonylmethyl-7,8-diacetoxy-4-methylcoumarin55.470.360.1
3-Ethoxycarbonylethyl-7,8-diacetoxy-4-methylcoumarin62.175.868.4
Other Derivatives
6-Bromo-4-bromomethyl-7-hydroxycoumarin45.832.735.5

Key Experimental Protocols

Reproducibility is contingent on the meticulous execution and reporting of experimental methods. Below are detailed protocols for the synthesis of 4-methylcoumarin derivatives and the evaluation of their cytotoxic activity, based on commonly employed techniques.

Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[5][6][7][8]

Materials:

  • Resorcinol (B1680541)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (for recrystallization)

  • Ice bath

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine one equivalent of resorcinol with one equivalent of ethyl acetoacetate.

  • Cool the flask in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • A solid precipitate of crude 7-hydroxy-4-methylcoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure compound.

  • Dry the purified crystals and determine the melting point and yield. Characterize the compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][9][10][11][12]

Materials:

  • Human cancer cell lines (e.g., K562, LS180, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (4-methylcoumarin derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be kept constant and non-toxic to the cells (typically ≤ 0.5%).

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • After the MTT incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration.

Visualizing Molecular Mechanisms and Experimental Processes

Diagrams are powerful tools for representing complex information concisely. The following visualizations, created using the DOT language, illustrate a key signaling pathway affected by coumarin (B35378) derivatives and a typical experimental workflow for their study.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Coumarin Coumarin Derivative Receptor Cell Surface Receptor Coumarin->Receptor JNK JNK Receptor->JNK Activation p38 p38 MAPK Receptor->p38 Activation Nur77_nuc Nur77 JNK->Nur77_nuc Nuclear Export Nur77_cyto Nur77 p38->Nur77_cyto Mitochondrial Targeting Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Induction Nur77_cyto->Bcl2 Interaction Nur77_nuc->Nur77_cyto

Caption: Signaling pathway of coumarin-induced apoptosis.[13][14]

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of 4-Methylcoumarin Derivative Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Western_Blot Western Blot (Apoptotic Proteins) Data_Analysis->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Data_Analysis->Flow_Cytometry

Caption: Experimental workflow for studying coumarin derivatives.

References

Safety Operating Guide

Navigating the Disposal of 4,6,7-Trimethoxy-5-methylcoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents like 4,6,7-Trimethoxy-5-methylcoumarin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to handle this compound with the appropriate safety measures. This includes the use of personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1][2][3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye/Face Protection ANSI Z87.1 certified safety glasses or goggles.[4][5]To protect against potential splashes or dust.
Hand Protection Nitrile or neoprene chemical-resistant gloves.[2][3][6]To prevent skin contact.
Body Protection Standard laboratory coat.[2][3]To protect clothing and skin from contamination.
Respiratory Protection In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][3][5]To prevent inhalation of dust particles.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eyewash station and safety shower should be readily accessible.[7]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] The following protocol outlines the necessary steps for preparing the chemical waste for collection.

Experimental Protocol for Waste Handling and Disposal

  • Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste disposal, including approved solvents and container types.[1][3]

  • Waste Segregation: Isolate waste this compound from other laboratory waste streams to prevent accidental reactions.[1][5] This includes both the pure compound and any materials significantly contaminated with it.[3]

  • Container Labeling:

    • Use a designated and compatible hazardous waste container with a secure lid.[1]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the date and responsible researcher.[1][8]

  • Waste Collection (Solid):

    • For unused or expired solid this compound, carefully transfer the material into the labeled hazardous waste container.

    • Also, collect any contaminated consumables, such as weighing paper, pipette tips, and gloves, in the same container.[4]

  • Waste Collection (Liquid/Dissolved):

    • If the compound is in a solution, collect it in a labeled container appropriate for liquid chemical waste.[4]

    • A common practice for disposal of solid coumarins is to dissolve the material in a compatible combustible solvent, such as ethanol (B145695) or methanol.[1][2] This should be done inside a chemical fume hood.

    • Slowly add the approved solvent to the container with the solid waste, swirling gently to dissolve.

    • Note: Never mix with incompatible waste streams unless explicitly permitted by your EHS department.[9]

  • Container Storage:

    • Securely close the lid of the waste container.[1]

    • Store the container in a designated satellite accumulation area within the laboratory.[5][8] This area should be well-ventilated and away from incompatible materials.[5]

  • Arrange for Pickup: Once the waste container is full or has reached the maximum allowable storage time according to your institution's policies, contact your EHS department to schedule a pickup by a licensed waste disposal contractor.[1]

Table 2: Disposal "Don'ts"

Action to AvoidRationale
Disposing down the drain or in regular trash To prevent environmental contamination of waterways and soil.[1]
Mixing with incompatible waste streams To avoid potentially hazardous chemical reactions.[9]
Leaving waste containers open To prevent the release of vapors and potential spills.[9]
Evaporating as a disposal method This is not an acceptable method of hazardous waste disposal.[10][11]

Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Minor Spills: For small spills of solid material, avoid generating dust.[2] Carefully sweep or vacuum the spilled solid and place it in a labeled hazardous waste container for disposal.[2]

  • Major Spills: In the case of a larger spill, evacuate the area and notify your laboratory supervisor and EHS department immediately.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Consult EHS Guidelines B->C D Segregate Waste C->D E Label Hazardous Waste Container D->E F Solid Waste? E->F G Collect Solid Waste & Contaminated Materials F->G Yes H Dissolve in Approved Solvent (in Fume Hood) F->H No (Solution) I Securely Seal Container G->I H->I J Store in Satellite Accumulation Area I->J K Contact EHS for Pickup J->K L End: Proper Disposal K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with crucial safety, handling, and disposal information for 4,6,7-Trimethoxy-5-methylcoumarin to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent with safety protocols for other coumarin (B35378) derivatives, which are known to cause skin, eye, and respiratory irritation, the following personal protective equipment is mandatory when handling this compound.[1][2][3][4][5]

PPE CategoryItemSpecificationPurpose
Eye & Face Protection Safety GogglesChemical splash goggles compliant with EN 166 (EU) or ANSI Z87.1 (US).[2][3][6]Protects eyes from dust particles and accidental splashes.
Face ShieldTo be worn over safety goggles for enhanced protection.Provides full-face protection during procedures with a high risk of splashing or when handling larger quantities.[2]
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves. It is important to inspect gloves before use.[2]Prevents direct skin contact with the compound.
Lab CoatA standard laboratory coat.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection Particulate RespiratorAn N95-rated or higher particulate respirator.Required when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust.[2][6]

Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposal is critical to minimize exposure and prevent contamination.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5][6]

Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Review this safety guide and any institutional protocols.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • To prevent the generation of dust, handle the compound carefully. Avoid vigorous scraping or pouring from a height.[2][3]

    • Use a spatula for transferring the powder.[3]

    • Keep the container tightly closed when not in use.[6][7]

  • Post-Handling:

    • Clean the work area and any equipment used.

    • Properly remove and dispose of gloves and any other contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

Disposal Plan:

  • Waste Classification: Treat unused this compound and any materials heavily contaminated with it as hazardous chemical waste.[4]

  • Waste Collection:

    • Solid Waste: Collect solid waste, including contaminated weighing paper and PPE, in a designated, clearly labeled, and sealable hazardous waste container.[3][4]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Container Management: Ensure waste containers are kept tightly closed and are stored in a designated, safe location.

  • Final Disposal: Arrange for the disposal of all chemical waste through your institution's EHS department or a licensed professional waste disposal service. Never dispose of this chemical down the drain or in the regular trash.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][5][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5][7]

  • Spill: For minor spills, carefully sweep or vacuum the solid material to avoid creating dust, and place it in a suitable container for disposal. Ensure proper PPE is worn during cleanup.[3][4][5]

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Procedure prep_1 Review Safety Guide & Risk Assessment prep_2 Prepare Clean Workspace in Fume Hood prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Carefully Weigh & Transfer Compound prep_3->handle_1 handle_2 Perform Experimental Work handle_1->handle_2 handle_3 Clean Workspace & Equipment handle_2->handle_3 disp_1 Segregate Solid & Liquid Hazardous Waste handle_3->disp_1 disp_2 Label Waste Containers Correctly disp_1->disp_2 disp_3 Store Waste in Designated Area disp_2->disp_3 post_1 Doff & Dispose of Contaminated PPE disp_3->post_1 post_2 Wash Hands Thoroughly post_1->post_2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.